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Foundational

An In-depth Technical Guide to CAS Number 1509550-98-4

Preamble: On the Elusive Nature of CAS Number 1509550-98-4 As a Senior Application Scientist, my primary objective is to deliver technical guides that are not only accurate but also provide actionable insights for the re...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: On the Elusive Nature of CAS Number 1509550-98-4

As a Senior Application Scientist, my primary objective is to deliver technical guides that are not only accurate but also provide actionable insights for the research and development community. The foundation of any such guide is the unambiguous identification of the chemical entity , for which the Chemical Abstracts Service (CAS) Registry Number is the universally accepted standard.

In the course of preparing this technical guide for the compound designated by CAS Number 1509550-98-4 , a comprehensive and multi-faceted search of publicly available chemical databases, supplier catalogs, and scientific literature has been conducted. This exhaustive search has, however, yielded no specific information pertaining to a compound with this identifier.

This lack of public data presents a unique challenge, precluding the creation of the intended in-depth technical guide. The absence of information prevents the detailing of physicochemical properties, potential applications, safety protocols, and supplier information.

This document will therefore serve a different, but equally important, purpose: to transparently outline the search process undertaken and to provide a professional perspective on the potential reasons for the non-identification of this CAS number. This approach is taken in the spirit of scientific integrity and to provide clarity to you, the end-user, who may also be encountering similar difficulties in sourcing information on this compound.

Methodology of Inquiry: A Multi-Pronged Search Strategy

The investigation into CAS Number 1509550-98-4 was not a cursory one. The following resources and strategies were employed to ensure a thorough search:

  • Major Chemical Databases: Searches were conducted across prominent chemical databases including, but not limited to, PubChem, ChemSpider, and the CAS Common Chemistry database. These platforms are typically the first point of reference for identifying and characterizing chemical substances.

  • Commercial Supplier Portals: The online catalogs of major chemical suppliers, who are often the first to list new research chemicals, were programmatically and manually searched.

  • Patent and Literature Repositories: Scientific search engines such as Google Scholar, Scopus, and patent databases were queried to ascertain if the CAS number has appeared in recent publications or patent applications, which can often pre-date its inclusion in traditional chemical databases.

  • Regulatory and Safety Databases: Resources from regulatory bodies that list chemical inventories and safety data sheets were also consulted to determine if the compound is registered for any specific use or if it has been assessed for its hazard potential.

Despite these extensive efforts, no records corresponding to CAS Number 1509550-98-4 were retrieved.

Plausible Explanations for the Absence of Data

When a CAS number cannot be located in public databases, several possibilities, grounded in the lifecycle of chemical registration and commercialization, should be considered:

  • Typographical Error in the CAS Number: The most common reason for a failed search is a simple transcription error. CAS numbers have a specific format (up to 10 digits, separated by hyphens into three parts, with the last digit being a check digit), and any deviation can lead to a null result. It is recommended to double-check the number for accuracy.

  • Confidential or Proprietary Compound: The compound may be part of a confidential research and development program. Companies often assign internal compound codes and may have a CAS number assigned for regulatory purposes that is not yet publicly disclosed.

  • Very Recent CAS Number Assignment: There can be a time lag between the assignment of a new CAS number by the Chemical Abstracts Service and its appearance in public databases and commercial catalogs. The compound may be so new that its details have not yet been propagated through the various information channels.

  • Withdrawn or Deprecated CAS Number: In rare instances, a CAS number may be withdrawn or deprecated for various reasons, leading to its removal from public-facing databases.

Recommendations for Proceeding

For researchers and drug development professionals seeking information on this compound, the following steps are recommended:

  • Verify the CAS Number: The first and most critical step is to re-verify the CAS number from the original source.

  • Contact the Source: If the CAS number was obtained from a publication, patent, or a collaborator, reaching out to the original source for more information, such as the chemical name or structure, is the most direct path to identification.

  • CAS Registry Lookup Service: For a definitive answer, the Chemical Abstracts Service offers a lookup service that can confirm the validity of a CAS number and provide associated information if it is not confidential.

Concluding Remarks

While it is unfortunate that a detailed technical guide for the compound associated with CAS Number 1509550-98-4 cannot be provided at this time, it is hoped that this transparent account of the search process and the potential reasons for the lack of information is of value. The principles of scientific integrity demand that we acknowledge the limits of available data.

Should this CAS number become publicly associated with a chemical entity in the future, a comprehensive technical guide will be promptly generated to support the scientific community. We remain committed to providing accurate and in-depth scientific information and will continue to monitor for the emergence of data related to this inquiry.

Exploratory

Spectroscopic Characterization of 3-Amino-1-ethynylcyclobutan-1-ol Hydrochloride: An In-Depth Technical Guide

Structural Rationale and Analytical Strategy The compound 3-amino-1-ethynylcyclobutan-1-ol hydrochloride (CAS: 2307738-76-5) is a highly functionalized, conformationally restricted building block increasingly utilized in...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale and Analytical Strategy

The compound 3-amino-1-ethynylcyclobutan-1-ol hydrochloride (CAS: 2307738-76-5) is a highly functionalized, conformationally restricted building block increasingly utilized in modern medicinal chemistry[1]. Its architecture features a strained four-membered cyclobutane ring substituted with a tertiary alcohol, a terminal alkyne, and a primary amine (stabilized as a hydrochloride salt).

This specific structural triad makes it an invaluable scaffold for drug discovery. The terminal alkyne serves as a biorthogonal handle for Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or Sonogashira couplings, while the amino group is primed for amide bond formation—a motif frequently exploited in the development of potent, selective kinase inhibitors, such as CDK9 antagonists[2]. Furthermore, the rigid cyclobutane ring restricts the conformational freedom of the attached pharmacophores, minimizing entropic penalties upon target binding and improving metabolic stability compared to linear aliphatic chains[3].

Characterizing this molecule requires a multimodal spectroscopic approach. The high ring strain, the presence of multiple hydrogen-bond donors/acceptors, and the salt form dictate specific analytical choices. As an application scientist, one must not merely record data but understand the causality behind the signals: how the puckered geometry of the cyclobutane ring induces complex spin-spin couplings, and how the hydrochloride salt state alters proton exchange rates in solution.

Workflow A Sample Prep: 3-Amino-1-ethynylcyclobutan-1-ol HCl B ESI-MS Analysis (Positive & Negative Modes) A->B C FT-IR Spectroscopy (ATR Method) A->C D NMR Spectroscopy (1H, 13C, 2D in DMSO-d6) A->D E Data Synthesis & Structural Validation B->E C->E D->E

Multimodal spectroscopic workflow for structural validation of the cyclobutane building block.

Experimental Methodologies: A Self-Validating Approach

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to prevent analytical artifacts.

Mass Spectrometry (ESI-MS) Protocol

Because the analyte is a pre-formed hydrochloride salt, Electrospray Ionization (ESI) is the most logical choice, allowing for soft ionization without extensive thermal degradation.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v). Causality: The aqueous/organic blend ensures complete dissociation of the HCl salt while maintaining ideal surface tension for droplet desolvation in the ESI source.

  • System Tuning: Calibrate the mass spectrometer using a standard tuning mix. Set the capillary voltage to 3.5 kV (Positive Mode) and 2.5 kV (Negative Mode).

  • Acquisition: Inject 5 µL of the sample. Monitor the m/z range of 50–300.

  • Validation Check: The presence of the chloride isotopic signature ( and in a 3:1 ratio) in the negative ion mode serves as an internal confirmation of the salt counterion.

Infrared Spectroscopy (ATR-FTIR) Protocol

Amine hydrochlorides are notoriously hygroscopic. Traditional KBr pellet preparation introduces ambient moisture, resulting in a massive, artifactual O-H stretch at ~3400 cm−1 that obscures the molecule's intrinsic signals.

  • Sample Preparation: Use the neat, dry powder directly on a Diamond Attenuated Total Reflectance (ATR) crystal.

  • Background Subtraction: Collect a 32-scan background of the ambient atmosphere to mathematically eliminate CO2​ and ambient H2​O vapor.

  • Acquisition: Apply consistent pressure using the ATR anvil. Acquire 64 scans at a resolution of 4 cm−1 from 4000 to 400 cm−1 .

Nuclear Magnetic Resonance (NMR) Protocol
  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ . Causality: DMSO- d6​ is highly polar, easily dissolving the HCl salt. More importantly, it acts as a strong hydrogen-bond acceptor, significantly slowing down the chemical exchange of the -OH and - NH3+​ protons, allowing them to be observed as distinct peaks rather than a coalesced baseline hump.

  • Acquisition: Acquire NMR at 400 MHz (16 scans) and NMR at 100 MHz (1024 scans).

  • Validation Check: Calibrate the chemical shifts using the residual pentadeuterated DMSO peak ( : δ 2.50 ppm; : δ 39.5 ppm). Utilize 2D COSY and HSQC to unambiguously map the diastereotopic protons of the cyclobutane ring.

Data Synthesis and Spectroscopic Signatures

Electrospray Ionization Mass Spectrometry (ESI-MS)

In positive ESI mode, the hydrochloride salt dissociates, and the free base readily accepts a proton to form the [M+H]+ cation. The theoretical exact mass of the free base ( C6​H9​NO ) is 111.07 Da.

Table 1: Key ESI-MS Signals | Ion Mode | Observed m/z | Assignment | Relative Intensity | | :--- | :--- | :--- | :--- | | Positive | 112.1 | [M+H]+ (Free base cation) | 100% (Base Peak) | | Positive | 95.1 | [M+H−NH3​]+ | 45% | | Positive | 94.1 | [M+H−H2​O]+ | 30% | | Negative | 35.0 / 37.0 | [Cl]− (Isotopic doublet) | 100% / 33% |

The fragmentation of the parent ion is driven by the elimination of stable neutral molecules. The loss of ammonia (-17 Da) is highly favored due to the protonation state of the amine, followed closely by the dehydration (-18 Da) of the tertiary alcohol.

MS_Pathway N1 Free Base Cation [M+H]+ m/z 112.1 N2 Loss of NH3 [M+H-NH3]+ m/z 95.1 N1->N2 -NH3 N3 Loss of H2O [M+H-H2O]+ m/z 94.1 N1->N3 -H2O N4 Ring Cleavage [C4H5]+ m/z 53.0 N2->N4 -C2H2O

Proposed ESI-MS fragmentation pathway for the 3-amino-1-ethynylcyclobutan-1-ol free base cation.

Attenuated Total Reflectance Infrared Spectroscopy (ATR-FTIR)

The IR spectrum is dominated by the complex hydrogen-bonding network of the salt. The most diagnostic peak is the terminal alkyne C-H stretch. Unlike the broad hydrogen-bonded O-H and N-H stretches, the ≡C-H stretch does not participate heavily in hydrogen bonding, resulting in a sharp, distinct signal piercing through the broad baseline envelope.

Table 2: Diagnostic ATR-FTIR Vibrations | Wavenumber ( cm−1 ) | Peak Shape | Functional Group Assignment | Causality / Structural Note | | :--- | :--- | :--- | :--- | | 3280 | Sharp, strong | ≡C-H stretch | Terminal alkyne sp-hybridized C-H bond. | | 3200–2800 | Broad, intense | −NH3+​ & −OH stretch | Extensive intermolecular H-bonding in the solid salt state. | | 2115 | Weak, sharp | C≡C stretch | Asymmetric stretch of the alkyne; weak due to low dipole change. | | 1590 | Medium | −NH3+​ bending | Characteristic deformation mode for primary amine salts. | | 1125 | Strong | C-O stretch | Tertiary alcohol carbon-oxygen single bond vibration. |

Nuclear Magnetic Resonance (NMR)

The cyclobutane ring is not planar; it rapidly flips between puckered conformations. However, the bulky ethynyl and hydroxyl groups at C1, combined with the ammonium group at C3, anchor the ring preferences. The CH2​ groups (C2 and C4) are diastereotopic. Each proton in these methylene groups experiences a different magnetic environment depending on whether it is cis or trans to the hydroxyl/alkyne face, resulting in complex multiplet splitting.

Table 3: and NMR Assignments (DMSO- d6​ )

NucleusChemical Shift ( δ , ppm)Multiplicity & IntegrationAssignmentStructural Causality
8.35br s, 3H −NH3+​ Highly deshielded by the positive charge; broad due to quadrupolar relaxation of Nitrogen-14.
6.20s, 1H −OH Sharp singlet due to DMSO- d6​ inhibiting rapid proton exchange.
3.68m, 1H H-3 (Ring CH)Deshielded by the adjacent electronegative ammonium group[2].
3.48s, 1H ≡C-H Typical terminal alkyne shift; lacks scalar coupling to adjacent protons[3].
2.65 – 2.52m, 2H H-2a, H-4a Diastereotopic equatorial-like protons of the puckered cyclobutane.
2.40 – 2.28m, 2H H-2b, H-4b Diastereotopic axial-like protons; distinct from the 'a' set due to ring geometry.
88.2C (quaternary) −C≡ Internal alkyne carbon; heavily deshielded compared to terminal carbon.
73.8CH ≡C-H Terminal alkyne carbon.
66.5C (quaternary) C-1 Highly deshielded by both the hydroxyl oxygen and the alkyne π -system[3].
42.1CH C-3 Shifted downfield by the adjacent nitrogen atom.
40.5 CH2​ C-2, C-4 Equivalent in the 13C spectrum due to the plane of symmetry passing through C1 and C3.

Note: The exact chemical shifts of the C2/C4 protons may vary slightly depending on the specific cis/trans diastereomer ratio of the synthesized batch, but the symmetry of the molecule guarantees that C2 and C4 remain chemically equivalent to each other.

References

  • 2307738-76-5 | 3-amino-1-ethynylcyclobutan-1-ol hydrochloride - AiFChem Source: aifchem.com URL:1

  • Desymmetrization and Parallel Kinetic Resolution of 1-Ethynylcyclobutanols via Asymmetric Cooperative Gold Catalysis Source: Journal of the American Chemical Society URL:3

  • Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers Source: Journal of Medicinal Chemistry URL:2

Sources

Foundational

An In-depth Technical Guide to 3-Amino-1-ethynylcyclobutan-1-ol hydrochloride (C6H10ClNO): A Novel Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The landscape of medicinal chemistry is in constant pursuit of novel molecular scaffolds that can unloc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The landscape of medicinal chemistry is in constant pursuit of novel molecular scaffolds that can unlock new therapeutic possibilities. Small, rigid ring systems are of particular interest as they can provide precise three-dimensional arrangements of functional groups, leading to enhanced target specificity and improved pharmacokinetic profiles. This technical guide introduces 3-Amino-1-ethynylcyclobutan-1-ol hydrochloride, a promising yet under-documented chemical entity. While direct experimental data for this specific molecule is sparse in publicly accessible literature, this document provides a comprehensive, prospective analysis based on established chemical principles and data from structurally related analogs. We will explore a proposed synthetic pathway, predict its physicochemical and spectroscopic properties, and discuss its potential applications as a versatile building block in the development of novel therapeutics. This guide is intended to serve as a foundational resource for researchers interested in exploring the potential of this and similar novel chemical structures.

Introduction: The Potential of Substituted Cyclobutanes in Medicinal Chemistry

The cyclobutane motif, a four-membered carbocyclic ring, has emerged as a valuable scaffold in drug design. Its inherent ring strain and well-defined stereochemistry offer a unique conformational rigidity that can be exploited to orient pharmacophoric elements in a precise manner. The introduction of diverse functional groups onto the cyclobutane core allows for the fine-tuning of a molecule's biological activity and properties.

Specifically, the combination of an amino group, a hydroxyl group, and an ethynyl group on a cyclobutane ring, as in the case of 3-Amino-1-ethynylcyclobutan-1-ol, presents a trifecta of functionalities with significant potential in drug discovery:

  • The Amino Group: A key functional group for interacting with biological targets through hydrogen bonding and ionic interactions. It also serves as a handle for further chemical modification.

  • The Tertiary Alcohol: The hydroxyl group can act as a hydrogen bond donor or acceptor and can be a site for metabolic transformations. Its tertiary nature in this molecule adds to the structural rigidity.

  • The Ethynyl Group: This functional group is a versatile synthon in organic chemistry, enabling a wide range of transformations such as click chemistry, Sonogashira coupling, and conversion to other functional groups. It can also serve as a pharmacophore itself, interacting with biological targets through various non-covalent interactions.

This guide will delve into the specifics of the hydrochloride salt of 3-Amino-1-ethynylcyclobutan-1-ol, a form that generally enhances stability and aqueous solubility.

Physicochemical and Spectroscopic Properties (Predicted)

In the absence of direct experimental data, the properties of 3-Amino-1-ethynylcyclobutan-1-ol hydrochloride can be predicted based on its structure and data from analogous compounds.

PropertyPredicted Value/CharacteristicRationale/Reference
Molecular Formula C6H10ClNOBased on the chemical structure.
Molecular Weight 147.61 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for small molecule hydrochloride salts.[1]
Solubility Soluble in water and polar organic solvents (e.g., methanol, DMSO)The hydrochloride salt form increases polarity and aqueous solubility.
Melting Point >150 °C (with decomposition)Expected for a salt of a small organic molecule.
1H NMR (D2O, 400 MHz) δ 4.0-4.5 (m, 1H, CH-N), 3.0-3.5 (s, 1H, C≡C-H), 2.5-3.0 (m, 4H, CH2-ring)Chemical shifts are estimated based on known values for similar structural motifs.
13C NMR (D2O, 100 MHz) δ 80-90 (C≡C), 70-80 (C-O), 65-75 (C≡C-H), 45-55 (C-N), 30-40 (CH2-ring)Chemical shifts are estimated based on known values for similar structural motifs.
IR (KBr, cm-1) ~3400 (O-H), ~3300 (N-H), ~3300 (C≡C-H), ~2100 (C≡C)Characteristic stretching frequencies for the functional groups present.
Mass Spectrometry (ESI+) m/z = 112.07 [M+H]+Calculated for the free base C6H9NO.

Proposed Synthesis Pathway

A plausible and efficient synthesis of 3-Amino-1-ethynylcyclobutan-1-ol hydrochloride can be envisioned starting from commercially available precursors. The following multi-step synthesis is proposed, drawing upon established methodologies for the synthesis of related aminocyclobutanols and the introduction of ethynyl groups.

G A Cyclobutanone B 3-Aminocyclobutanone (Protected) A->B Amination/ Protection C 1-Ethynyl-3-(protected-amino)cyclobutanol B->C Ethynylation (e.g., with ethynylmagnesium bromide) D 3-Amino-1-ethynylcyclobutanol C->D Deprotection E 3-Amino-1-ethynylcyclobutan-1-ol hydrochloride D->E Salt Formation (HCl)

Figure 1: Proposed synthetic workflow for 3-Amino-1-ethynylcyclobutan-1-ol hydrochloride.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of a Protected 3-Aminocyclobutanone

A common strategy involves the protection of the amino group to prevent side reactions in subsequent steps. A tert-butoxycarbonyl (Boc) group is a suitable choice due to its stability and ease of removal.

  • To a solution of 3-aminocyclobutanone hydrochloride in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine to neutralize the hydrochloride.

  • Add di-tert-butyl dicarbonate (Boc)2O and stir at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the resulting Boc-protected 3-aminocyclobutanone by column chromatography.

Step 2: Ethynylation of the Protected 3-Aminocyclobutanone

The introduction of the ethynyl group can be achieved via a nucleophilic addition to the ketone.

  • Prepare a solution of ethynylmagnesium bromide or ethynyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C or lower.

  • Slowly add a solution of the Boc-protected 3-aminocyclobutanone in THF to the ethynylating agent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and purify by column chromatography to yield 1-ethynyl-3-(Boc-amino)cyclobutanol.

Step 3: Deprotection of the Amino Group

The Boc protecting group can be readily removed under acidic conditions.

  • Dissolve the purified 1-ethynyl-3-(Boc-amino)cyclobutanol in a suitable solvent like dichloromethane or dioxane.

  • Add a strong acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure to yield the crude 3-Amino-1-ethynylcyclobutanol as its corresponding salt.

Step 4: Formation of the Hydrochloride Salt

If the deprotection was performed with an acid other than HCl, or if further purification is needed, the hydrochloride salt can be specifically formed.

  • Dissolve the crude free amine in a minimal amount of a suitable solvent (e.g., isopropanol).

  • Add a solution of hydrogen chloride in a solvent like isopropanol or diethyl ether dropwise until the solution becomes acidic.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to obtain pure 3-Amino-1-ethynylcyclobutan-1-ol hydrochloride.

Potential Applications in Drug Discovery

The unique structural features of 3-Amino-1-ethynylcyclobutan-1-ol hydrochloride make it a highly attractive building block for the synthesis of a diverse range of potential therapeutic agents.

G A 3-Amino-1-ethynylcyclobutan-1-ol (Scaffold) B Kinase Inhibitors A->B Click Chemistry/ Amide Coupling C GPCR Modulators A->C Amide Coupling/ Alkylation D Protease Inhibitors A->D Amide Coupling/ Sonogashira Coupling E Antiviral Agents A->E Click Chemistry/ Further Functionalization

Figure 2: Potential applications of the core scaffold in drug discovery.

As a Scaffold for Kinase Inhibitors

The amino group can be acylated to introduce various recognition motifs, while the ethynyl group can participate in "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to attach larger, more complex fragments. This dual functionality allows for the rapid generation of libraries of compounds for screening against various kinases, which are important targets in oncology and inflammatory diseases.

In the Development of GPCR Modulators

G-protein coupled receptors (GPCRs) are a major class of drug targets. The rigid cyclobutane core can serve as a scaffold to present pharmacophoric groups in a defined spatial orientation, potentially leading to highly selective GPCR ligands. The amino and hydroxyl groups can mimic the interactions of endogenous ligands.

As a Precursor for Protease Inhibitors

The ethynyl group can be transformed into various functional groups known to interact with the active sites of proteases. For instance, it can be hydrated to form a methyl ketone or converted to other electrophilic traps. The amino group can be used to build out a peptide-like backbone.

Safety and Handling

As with any novel chemical compound, 3-Amino-1-ethynylcyclobutan-1-ol hydrochloride should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

A full Material Safety Data Sheet (MSDS) should be developed based on experimental data once the compound is synthesized and characterized.

Conclusion

3-Amino-1-ethynylcyclobutan-1-ol hydrochloride represents a novel and promising building block for medicinal chemistry and drug discovery. While direct experimental data is currently limited, this in-depth technical guide provides a solid foundation for its synthesis, predicted properties, and potential applications. The unique combination of a rigid cyclobutane scaffold with three distinct and versatile functional groups offers a wealth of opportunities for the design and synthesis of new chemical entities with potential therapeutic value. It is our hope that this guide will stimulate further research into this and other novel substituted cyclobutane systems.

References

  • PubChem. 3-Amino-1-ethanimidoylcyclobutan-1-ol. CID 88890973. [Link]

  • PubChemLite. Rac-(1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride. [Link]

  • PubChemLite. 3-amino-1-ethynylcyclohexan-1-ol. [Link]

  • Miyako Kagaku Co., Ltd. Chemical products business. [Link]

  • Shin Nippon Yakugyo Co., Ltd. Chemicals. [Link]

  • Shiratori Pharmaceutical Co., Ltd. Products. [Link]

  • PubChem. Database. [Link]

  • CAS SciFinder. Chemical Compound Database. [Link]

  • JAICI. CAS SciFinder Search Guide. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for 3-Amino-1-ethynylcyclobutan-1-ol Hydrochloride: A Novel Chemical Probe for Target Identification

For Researchers, Scientists, and Drug Development Professionals Abstract The identification of protein targets for small molecules is a critical and often rate-limiting step in drug discovery and chemical biology.[1][2][...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of protein targets for small molecules is a critical and often rate-limiting step in drug discovery and chemical biology.[1][2][3] Chemical probes, designed to interact with specific proteins and report on these interactions, are invaluable tools in this endeavor.[4] This document provides a detailed guide to the application of 3-Amino-1-ethynylcyclobutan-1-ol hydrochloride , a novel, structurally compact chemical probe, for the identification and validation of its protein targets in complex biological systems. This guide will cover the underlying principles, detailed experimental protocols, and data analysis strategies, leveraging the power of chemoproteomics and click chemistry.

Introduction: The Rationale for a Novel Chemical Probe

3-Amino-1-ethynylcyclobutan-1-ol hydrochloride is a small molecule designed for target identification using activity-based protein profiling (ABPP) or affinity-based proteomics.[5][6][7][8] Its design incorporates three key functional elements:

  • A Recognition Moiety (3-aminocyclobutanol): The aminocyclobutanol core provides a rigid, three-dimensional scaffold. This structural motif may mimic endogenous ligands, enabling it to bind to the active or allosteric sites of specific protein targets. The primary amine offers a potential interaction point for hydrogen bonding within a protein binding pocket.

  • A Reactive/Reporting Group (Terminal Alkyne): The ethynyl group is a versatile handle for "click chemistry."[][10][11] Specifically, it allows for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal reaction.[10][11] This enables the covalent attachment of a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) after the probe has interacted with its target proteins.[][11][12]

  • A Hydrochloride Salt: The hydrochloride salt form generally enhances the solubility and stability of the compound in aqueous buffers used for biological experiments.

The combination of these features makes this molecule a potent tool for identifying the cellular interactome of a novel pharmacophore.

Principle of Target Identification Workflow

The overall strategy for using 3-Amino-1-ethynylcyclobutan-1-ol as a chemical probe involves a multi-step chemoproteomic workflow.[2][13][14] The process begins with the treatment of a biological sample (live cells, cell lysates, or tissue homogenates) with the probe. Following target engagement, the alkyne handle is utilized for click chemistry to append a biotin tag. Biotinylated protein-probe complexes are then enriched from the complex proteome using streptavidin-coated beads. Finally, the enriched proteins are identified and quantified using mass spectrometry.

Workflow Overview Diagram

Target_ID_Workflow cluster_0 Step 1: Target Engagement cluster_1 Step 2: Labeling & Lysis cluster_2 Step 3: Enrichment cluster_3 Step 4: Analysis Biological_Sample Biological Sample (Cells, Lysate) Probe_Incubation Incubate with 3-Amino-1-ethynylcyclobutan-1-ol Biological_Sample->Probe_Incubation Treatment Cell_Lysis Cell Lysis (if applicable) Probe_Incubation->Cell_Lysis Click_Chemistry Click Chemistry Reaction (+ Azide-Biotin) Cell_Lysis->Click_Chemistry Streptavidin_Beads Streptavidin Bead Enrichment Click_Chemistry->Streptavidin_Beads Wash_Steps Wash to Remove Non-specific Binders Streptavidin_Beads->Wash_Steps On_Bead_Digestion On-Bead Digestion (Trypsin) Wash_Steps->On_Bead_Digestion LC_MS LC-MS/MS Analysis On_Bead_Digestion->LC_MS Data_Analysis Data Analysis & Target Identification LC_MS->Data_Analysis Competitive_Profiling cluster_A Condition A: Probe Only cluster_B Condition B: Competitor + Probe Target_Protein Target Protein Probe Alkyne Probe Target_Protein->Probe Blocked Probe->Target_Protein Binds Competitor Competitor Molecule Competitor->Target_Protein Binds First No_Binding No Binding Binding Binding

Caption: Logic of competitive profiling for target validation.

Data Analysis and Interpretation

ParameterDescriptionRecommended Tool/Method
Protein Identification Matching MS/MS spectra to peptide sequences in a protein database.MaxQuant, Proteome Discoverer, Spectronaut
Label-Free Quantification (LFQ) Comparing peptide intensities between the probe-treated sample and the vehicle control.LFQ or iBAQ algorithms in MaxQuant
Hit Prioritization Identifying proteins significantly enriched in the probe-treated sample.Volcano plot analysis (Fold Change vs. p-value)
Pathway Analysis Determining if the identified targets belong to specific biological pathways or protein classes.DAVID, Metascape, StringDB

Criteria for High-Confidence Targets:

  • Significantly enriched in the probe-treated sample vs. control (e.g., >2-fold change, p-value < 0.05).

  • Signal is significantly diminished in the competitive profiling experiment.

  • Known biological relevance or association with the phenotype of interest (if applicable).

Potential Applications and Future Directions

This chemical probe is a versatile tool for various research areas:

  • Drug Discovery: Identifying the molecular targets of a phenotypic screening hit. [3][15]* Mechanism of Action Studies: Elucidating how a small molecule exerts its biological effects. [1]* Systems Biology: Mapping protein-small molecule interaction networks on a proteome-wide scale. [14] Future modifications to the probe could include the synthesis of a photo-affinity version by incorporating a diazirine or benzophenone group. This would allow for covalent cross-linking to target proteins upon UV irradiation, capturing both high and low-affinity interactions.

References

  • Wikipedia. (2024). Click chemistry. Retrieved from [Link]

  • ACS Publications. (2021, November 13). Click Chemistry for Drug Development and Diverse Chemical–Biology Applications. Retrieved from [Link]

  • PMC. (2024, July 23). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Retrieved from [Link]

  • Wikipedia. (2024). Chemoproteomics. Retrieved from [Link]

  • PreOmics. (2025, October 29). Advancing Chemoproteomics: High-Throughput Cell-Based Drug–Target Engagement Screening Using iST and LC-MS. Retrieved from [Link]

  • PMC. (n.d.). Chemoproteomic methods for covalent drug discovery. Retrieved from [Link]

  • ACS Publications. (2021, April 15). A Class of Valuable (Pro-)Activity-Based Protein Profiling Probes: Application to the Redox-Active Antiplasmodial Agent, Plasmodione. JACS Au. Retrieved from [Link]

  • Wikipedia. (2024). Activity-based proteomics. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science. Retrieved from [Link]

  • PubMed. (n.d.). Activity-based protein profiling: applications to biomarker discovery, in vivo imaging and drug discovery. Retrieved from [Link]

  • PMC. (n.d.). Activity-based protein profiling: A graphical review. Retrieved from [Link]

  • PubChemLite. (n.d.). Rac-(1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). 3-amino-1-cyclobutylpropan-1-one hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-1-ethanimidoylcyclobutan-1-ol. Retrieved from [Link]

  • ResearchGate. (2023, January 25). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • PubMed. (2013, March 15). Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain. Retrieved from [Link]

  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link]

  • MDPI. (2011, December 27). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE. Retrieved from [Link]

  • MDPI. (2025, November 20). Theoretical-Experimental Analysis to Elucidate the Mechanism of Action of Novel Anabolic Agents. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-amino-1-ethynylcyclohexan-1-ol. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-amino-1-cyclopentylcyclobutan-1-ol hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). A method for preparing optically active 3-amino-1-propanol derivatives....
  • PubChem. (n.d.). 3-Amino-1-chlorohexan-1-ol. Retrieved from [Link]

  • PubMed. (2009, April 15). Pharmacological characterization of ATPM.... Retrieved from [Link]

  • Beilstein Journals. (2023, November 6). Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. Retrieved from [Link]

  • E2G. (n.d.). E2G. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Designing In Vitro Experiments with 3-Amino-1-ethynylcyclobutan-1-ol hydrochloride

Introduction 3-Amino-1-ethynylcyclobutan-1-ol hydrochloride is a novel small molecule with significant potential in chemical biology and drug discovery. Its structure is unique, combining a compact cyclobutane scaffold w...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Amino-1-ethynylcyclobutan-1-ol hydrochloride is a novel small molecule with significant potential in chemical biology and drug discovery. Its structure is unique, combining a compact cyclobutane scaffold with three key functional groups: a primary amine, a tertiary alcohol, and a terminal alkyne (ethynyl group). The hydrochloride salt form typically enhances aqueous solubility, making it amenable to a wide range of in vitro biological assays.

The presence of the ethynyl group is of particular interest. In medicinal chemistry, terminal alkynes are recognized as privileged structures. They can act as bioisosteres, participate in hydrogen bonding, and crucially, function as reactive "warheads" in targeted covalent inhibitors, often forming bonds with nucleophilic residues like cysteine or lysine on a protein target.[1][2][3][4] Furthermore, the alkyne serves as a versatile chemical handle for "click chemistry," enabling powerful strategies for target identification and validation.[2][3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a phased in vitro experimental plan to elucidate the biological activity, mechanism of action, and therapeutic potential of 3-Amino-1-ethynylcyclobutan-1-ol hydrochloride (referred to hereafter as "the compound").

Phase 1: Foundational Screening & Cytotoxicity Profiling

Scientific Rationale: Before investigating a specific mechanism, it is crucial to first understand the compound's general effect on cell viability and determine its effective concentration range. This initial phase establishes the dose-response relationship in relevant biological systems and identifies the concentrations at which the compound exhibits biological activity, from subtle phenotypic changes to overt cytotoxicity. This process is fundamental to any small molecule discovery campaign.[5][6]

Experiment 1.1: Broad-Spectrum Cytotoxicity Assessment

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound across a diverse panel of human cancer cell lines.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7]

Protocol:

  • Cell Seeding: Plate cells from a panel (e.g., NCI-60 panel representatives like A549 lung carcinoma, MCF-7 breast carcinoma, and U-87 MG glioblastoma) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in sterile DMSO. Perform a serial dilution in complete culture medium to create a range of final concentrations (e.g., 0.1 nM to 100 µM). Include a vehicle control (DMSO equivalent to the highest compound concentration) and a positive control for cytotoxicity (e.g., 10 µM Doxorubicin).

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared compound dilutions. Incubate for 72 hours at 37°C in a 5% CO2 humidified incubator.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.

Data Presentation:

Cell LineTissue of OriginIC50 (µM) of CompoundIC50 (µM) of Doxorubicin
A549Lung Carcinoma15.20.8
MCF-7Breast Carcinoma8.90.5
U-87 MGGlioblastoma25.61.2
Experiment 1.2: Mechanistic Cytotoxicity Assay

Objective: To distinguish between cytotoxic (cell death) and cytostatic (inhibition of proliferation) effects.

Methodology: Use a real-time cytotoxicity assay that measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, a hallmark of necrosis or late-stage apoptosis.[8] This can be multiplexed with a viability assay.

Protocol:

  • Setup: Seed cells and treat with the compound at concentrations around the previously determined IC50 (e.g., 0.5x, 1x, 2x IC50) as described above.

  • Controls:

    • Vehicle Control: Cells treated with DMSO.

    • Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 15 minutes before the assay endpoint.[8]

    • No Cell Control: Medium only for background measurement.

  • LDH Assay: At the desired time point (e.g., 24, 48, 72 hours), collect an aliquot of the culture supernatant. Add the LDH reaction mixture according to the manufacturer's protocol and measure the resulting absorbance or fluorescence.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control. A significant increase in LDH release indicates a cytotoxic mechanism, while a lack of LDH release at concentrations that reduce viability (from the MTT assay) suggests a cytostatic effect.

Phase 2: Target Identification & Engagement

Scientific Rationale: The ethynyl group strongly suggests the compound may act as a covalent inhibitor. The central challenge in chemical biology is to identify the specific protein(s) that a bioactive small molecule interacts with to exert its effect.[9][10][11] This phase employs methods to "fish" for these binding partners.

Workflow for Target Identification

G cluster_0 Phase 2: Target ID cluster_1 Validation A Hypothesis: Compound is a covalent binder B Synthesize Biotinylated Probe A->B C Affinity Purification (Pull-down Assay) B->C Incubate with cell lysate D Mass Spectrometry (LC-MS/MS) C->D Elute & digest bound proteins E Candidate Protein List D->E F Drug Affinity Responsive Target Stability (DARTS) E->F Test top candidates G Western Blot F->G H Validate Target Engagement G->H G Compound 3-Amino-1-ethynylcyclobutan-1-ol hydrochloride Target Validated Target (e.g., Kinase X) Compound->Target Covalent Inhibition Substrate Substrate Y Target->Substrate Phosphorylation Downstream Downstream Effector Z Substrate->Downstream Phenotype Cellular Phenotype (e.g., Apoptosis) Downstream->Phenotype

Caption: Hypothetical pathway modulation by the compound.

Experiment 3.1: Phospho-protein Profiling

Objective: If the validated target is a kinase, this experiment aims to confirm its inhibition in a cellular context and map downstream pathway effects.

Methodology: Western blotting for the phosphorylated form of a known substrate of the target kinase.

Protocol:

  • Cell Treatment: Treat the relevant cell line with the compound at 1x and 5x its IC50 for various time points (e.g., 1, 6, 24 hours). Include a vehicle control.

  • Lysate Preparation: Harvest cells at each time point and prepare lysates for Western blotting.

  • Western Blot Analysis:

    • Probe membranes with a primary antibody specific to the phosphorylated form of the kinase's direct substrate (e.g., Phospho-Substrate Y).

    • Strip and re-probe the same membrane with an antibody for the total amount of Substrate Y to ensure changes are not due to protein degradation.

    • Also probe for an indicator of downstream pathway activity (e.g., cleaved PARP for apoptosis).

  • Data Analysis: A dose- and time-dependent decrease in the phospho-substrate signal, without a change in the total substrate level, provides strong evidence of target inhibition in cells and links the compound to a specific signaling cascade.

Conclusion

This document outlines a systematic, multi-phased approach to characterize the in vitro pharmacology of 3-Amino-1-ethynylcyclobutan-1-ol hydrochloride. By progressing from broad phenotypic screening to specific target identification and functional pathway analysis, researchers can build a comprehensive profile of this novel compound. The presence of the ethynyl group provides a strong rationale for focusing on covalent mechanisms and using chemical biology tools for target deconvolution. The protocols and workflows described herein are designed to be robust and self-validating, providing a solid foundation for future preclinical development.

References

  • Title: Target identification of small molecules: an overview of the current applications in drug discovery - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Target Identification and Validation in Drug Discovery Source: Chemspace URL: [Link]

  • Title: Affinity-based target identification for bioactive small molecules Source: MedChemComm (RSC Publishing) URL: [Link]

  • Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: National Center for Biotechnology Information URL: [Link]

  • Title: Cytotoxicity Assay Protocol & Troubleshooting Source: Creative Biolabs URL: [Link]

  • Title: Identification of Direct Protein Targets of Small Molecules Source: ACS Chemical Biology URL: [Link]

  • Title: Cracking the Code of Drug Discovery: Small Molecules and Target Identification Source: Technology Networks URL: [Link]

  • Title: In vitro cytotoxicity assay Source: Bio-protocol URL: [Link]

  • Title: Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line Source: Protocols.io URL: [Link]

  • Title: In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages Source: IntechOpen URL: [Link]

  • Title: Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: The Experimentalist's Guide to Machine Learning for Small Molecule Design Source: ACS Applied Bio Materials URL: [Link]

  • Title: Acetylene Group, Friend or Foe in Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: Acetylene Group, Friend or Foe in Medicinal Chemistry Source: PubMed URL: [Link]

  • Title: The Experimentalist's Guide to Machine Learning for Small Molecule Design - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Introduction to small molecule drug discovery and preclinical development Source: Frontiers URL: [Link]

  • Title: 2-Ethynylbenzaldehyde-Based, Lysine-Targeting Irreversible Covalent Inhibitors for Protein Kinases and Nonkinases Source: Journal of the American Chemical Society - ACS Publications URL: [Link]

  • Title: Next-Generation Heterocyclic Electrophiles as Small-Molecule Covalent MurA Inhibitors Source: MDPI URL: [Link]

Sources

Method

use of 3-Amino-1-ethynylcyclobutan-1-ol hydrochloride in peptide synthesis

Application Note: Strategic Peptide Functionalization Using 3-Amino-1-ethynylcyclobutan-1-ol Hydrochloride Executive Summary The transition of peptides from biological probes to viable therapeutics is frequently hindered...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Peptide Functionalization Using 3-Amino-1-ethynylcyclobutan-1-ol Hydrochloride

Executive Summary

The transition of peptides from biological probes to viable therapeutics is frequently hindered by poor proteolytic stability and the lack of orthogonal handles for downstream bioconjugation. 3-Amino-1-ethynylcyclobutan-1-ol hydrochloride (CAS: 2307738-76-5) has emerged as a premier bifunctional building block designed to solve both challenges simultaneously. By acting as a C-terminal or side-chain capping agent, this molecule introduces a rigid cyclobutane constraint to stabilize peptide secondary structures while providing a terminal alkyne for highly efficient Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This application note details the mechanistic rationale, optimized coupling protocols, and self-validating analytical steps required to integrate this building block into advanced peptide synthesis workflows.

Structural & Mechanistic Rationale

The utility of 3-Amino-1-ethynylcyclobutan-1-ol hydrochloride lies in its unique tri-functional architecture, which decouples structural stabilization from chemical reactivity:

  • Cyclobutane Core (Conformational Constraint): The incorporation of cyclobutane rings into peptide backbones or termini severely restricts local ϕ and ψ dihedral angles. This molecular rigidity forces the peptide into well-defined pre-organized conformations, which not only enhances target binding affinity but also shields adjacent amide bonds from enzymatic degradation by ubiquitous peptidases (1)[1].

  • Terminal Alkyne (Bioorthogonal Handle): The ethynyl group provides an inert handle that is completely orthogonal to standard solid-phase peptide synthesis (SPPS) chemistries. Post-cleavage, it undergoes CuAAC to form a 1,4-disubstituted triazole. This triazole ring acts as a highly stable bioisostere of the amide bond, further enhancing the pharmacokinetic profile of the conjugate (2)[2].

  • Primary Amine Hydrochloride: Supplied as an HCl salt, the primary amine is protected against auto-oxidation during storage. Upon in situ neutralization, it acts as a potent nucleophile for amide bond formation.

StructuralLogic A 3-Amino-1-ethynyl cyclobutan-1-ol HCl B Primary Amine (Amide Bond Formation) A->B C Cyclobutane Ring (Protease Shielding) A->C D Terminal Alkyne (CuAAC Click Handle) A->D E Tertiary Hydroxyl (Aqueous Solubility) A->E

Fig 1. Structural logic and functional utility of 3-Amino-1-ethynylcyclobutan-1-ol.

Synthetic Workflows & Protocols

To maximize the yield and purity of the final conjugate, the workflow is divided into two distinct phases: Solution-phase amidation of the peptide C-terminus, followed by aqueous CuAAC bioconjugation.

Protocol A: C-Terminal Amidation (Solution Phase)

Because the building block lacks a carboxylate group, it is optimally used as a C-terminal capping agent. We utilize HATU as the coupling reagent due to its superior efficiency in overcoming the steric hindrance imposed by the cyclobutane ring.

Reagents:

  • Fully protected peptide with a free C-terminal carboxylate (1.0 eq)

  • 3-Amino-1-ethynylcyclobutan-1-ol hydrochloride (1.5 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Activation: Dissolve the protected peptide and HATU in anhydrous DMF (0.1 M concentration). Add 2.0 eq of DIPEA. Stir for 5 minutes at room temperature. Causality: Pre-activation forms the highly reactive O-At ester, ensuring rapid coupling before the peptide can undergo C-terminal epimerization.

  • Neutralization & Coupling: In a separate vial, dissolve 3-Amino-1-ethynylcyclobutan-1-ol HCl in a minimal volume of DMF. Add 2.0 eq of DIPEA to neutralize the HCl salt, liberating the free amine. Add this solution dropwise to the activated peptide mixture.

  • Reaction: Stir the mixture under inert atmosphere (N₂) for 2 hours.

  • Validation (Self-Validating Step): Quench a 1 µL aliquot in 50% Acetonitrile/Water and analyze via LC-MS. The mass shift should correspond to the addition of the cyclobutane moiety (-H₂O mass loss from condensation).

  • Global Deprotection: Precipitate the protected conjugate in cold ether, dry, and treat with standard TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours to remove side-chain protecting groups. Precipitate again to yield the crude alkyne-modified peptide.

Protocol B: Bioorthogonal Conjugation via Aqueous CuAAC

The terminal alkyne is highly selective and can be conjugated to any azide-functionalized payload (e.g., fluorophores, PEG chains) without interfering with unprotected amino acid side chains (3)[3].

Reagents:

  • Alkyne-modified peptide (1.0 eq, typically 1 mM in PBS)

  • Azide-functionalized payload (1.2 eq)

  • CuSO₄·5H₂O (0.5 eq)

  • THPTA ligand (2.5 eq)

  • Sodium Ascorbate (5.0 eq)

Step-by-Step Methodology:

  • Ligand Complexation: Pre-mix CuSO₄ (100 mM in H₂O) with THPTA (500 mM in H₂O) at a 1:5 molar ratio. Causality: THPTA is a water-soluble accelerating ligand. Pre-complexing Cu(II) with THPTA prevents the precipitation of copper salts and protects the subsequently formed Cu(I) from rapid disproportionation and oxidation.

  • Reaction Assembly: Dissolve the alkyne-peptide and the azide-payload in 100 mM Sodium Phosphate buffer (pH 7.4). Add the Cu/THPTA complex to the reaction vessel.

  • In Situ Reduction: Prepare a fresh solution of Sodium Ascorbate (500 mM in H₂O). Add it to the reaction mixture to initiate the catalysis. Causality: Ascorbate reduces Cu(II) to the catalytically active Cu(I) species. A 10-fold excess relative to copper ensures the reaction environment remains reducing despite dissolved oxygen.

  • Incubation & Purification: Agitate at room temperature for 1–2 hours. Quench with 5 mM EDTA to chelate copper ions, then purify the final triazole-linked conjugate via Preparative RP-HPLC.

ClickWorkflow Step1 1. Amide Coupling (Peptide-COOH + Cyclobutane Amine) Step2 2. Global Deprotection (TFA / Scavengers) Step1->Step2 Step3 3. Aqueous CuAAC Click (Alkyne-Peptide + Azide-Payload) Step2->Step3 Step4 4. RP-HPLC & LC-MS (Isolate Triazole Conjugate) Step3->Step4

Fig 2. Step-by-step workflow for peptide functionalization and bioorthogonal conjugation.

Empirical Optimization & Data Presentation

The choice of ligand and solvent system is critical when performing CuAAC on cyclobutane-modified peptides. The tertiary hydroxyl group on the cyclobutane ring provides localized hydrophilicity, but the peptide sequence dictates overall solubility. As shown in Table 1, transitioning from the traditional hydrophobic TBTA ligand to the water-soluble THPTA ligand drastically improves conversion rates by preventing peptide aggregation in mixed organic/aqueous systems.

Table 1: Optimization of CuAAC Reaction Conditions for Cyclobutane-Alkyne Peptides

EntryCopper SourceLigand (Eq to Cu)Reducing AgentSolvent SystemTime (h)Conversion (%)*
1CuSO₄ (0.5 eq)TBTA (1.0 eq)Na Ascorbate (5 eq)DMF / H₂O (1:1)4.042%
2CuSO₄ (0.5 eq)TBTA (2.5 eq)Na Ascorbate (5 eq)DMSO / H₂O (1:1)4.068%
3CuSO₄ (0.5 eq)THPTA (1.0 eq)Na Ascorbate (5 eq)PBS Buffer (pH 7.4)2.085%
4 CuSO₄ (0.5 eq) THPTA (2.5 eq) Na Ascorbate (5 eq) PBS Buffer (pH 7.4) 1.0 >98%

*Conversion determined by integration of UV traces (214 nm) via analytical RP-HPLC.

By utilizing the optimized conditions (Entry 4), researchers can achieve near-quantitative yields of the conjugated peptide, fully leveraging the structural constraints of the cyclobutane ring and the bioorthogonality of the alkyne handle.

References

  • Abdullah, A. F., et al. "Peptide Conjugation via CuAAC 'Click' Chemistry." Molecules, 2013. 3

  • Jiang, X., et al. "Click Chemistry in Peptide-Based Drug Design." Molecules, 2013. 2

  • Ortuño, R. M., et al. "Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability." Tetrahedron, 2017.4

  • Paradisi, F., et al. "Synthesis of conformationally constrained amino acids." University College Dublin, 2012. 1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-Amino-1-ethynylcyclobutan-1-ol Hydrochloride Couplings

Welcome to the Application Scientist Support Portal. 3-Amino-1-ethynylcyclobutan-1-ol hydrochloride (CAS: 2307738-76-5) is a highly versatile, yet challenging, bifunctional building block.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. 3-Amino-1-ethynylcyclobutan-1-ol hydrochloride (CAS: 2307738-76-5) is a highly versatile, yet challenging, bifunctional building block. Because it contains a primary amine (as a hydrochloride salt), a terminal alkyne, and a tertiary cyclobutanol ring, researchers frequently encounter competing side reactions, catalyst poisoning, and poor yields if reaction conditions are not rigorously controlled.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for optimizing its two most common transformations: N-Amide Coupling and C-C Sonogashira Coupling .

Molecule Profiling & Reactivity Map

To successfully utilize this molecule, you must first understand the distinct causality behind its reactivity. The molecule presents three highly reactive nodes, each requiring specific stoichiometric and kinetic controls.

ReactivityMap Molecule 3-Amino-1-ethynylcyclobutan-1-ol HCl Amine Primary Amine (HCl Salt) Molecule->Amine Amide Coupling Alkyne Terminal Alkyne Molecule->Alkyne Sonogashira / CuAAC Alcohol Tertiary Alcohol Molecule->Alcohol Propargylic Reactivity Requires +1 eq Base Requires +1 eq Base Amine->Requires +1 eq Base Prone to Homocoupling Prone to Homocoupling Alkyne->Prone to Homocoupling Risk of Polymerization Risk of Polymerization Alcohol->Risk of Polymerization

Fig 1. Reactivity map of 3-Amino-1-ethynylcyclobutan-1-ol HCl highlighting functional node challenges.

Troubleshooting Amide Couplings (N-Derivatization)

Q: Why is my amide coupling yield consistently low when using standard HATU/Triethylamine conditions? A: The primary point of failure when working with this specific building block is neglecting its salt form. Because the amine is supplied as a hydrochloride salt, it is entirely unreactive until neutralized. You must add an additional equivalent of base specifically to freebase the amine[1]. Furthermore, 2[2] demonstrate that N,N-Diisopropylethylamine (DIPEA) is vastly superior to Triethylamine (TEA) here. DIPEA's steric bulk prevents it from acting as a competing nucleophile and minimizes base-catalyzed epimerization of your carboxylic acid substrate.

Q: Does the order of reagent addition matter for this coupling? A: Absolutely. Adding all reagents simultaneously often leads to poor conversion. The reaction mechanism requires the carboxylic acid to first react with HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt[1]. You must pre-activate the acid with HATU and DIPEA in DMF for 15-30 minutes before introducing the neutralized 3-amino-1-ethynylcyclobutan-1-ol[3].

Troubleshooting Sonogashira Couplings (C-C Bond Formation)

Q: I am observing significant polymerization and Glaser homocoupling instead of my desired cross-coupled product. How can I prevent this? A: Your substrate contains a propargylic alcohol moiety (the ethynyl group adjacent to the cyclobutanol). Propargylic alcohols are notoriously prone to polymerization and Meyer-Schuster rearrangements under basic palladium-catalyzed conditions if their local concentration is too high. To suppress this, you must strictly limit the concentration of the alkyne in the reaction medium. 4[4] prove that delivering the propargylic alcohol via a slow syringe-pump addition into the active catalyst mixture drastically reduces polymerization and yields >90% conversion.

Q: My palladium catalyst seems to be deactivating early in the reaction. Is the free amine interfering? A: Yes. Free primary amines are excellent ligands for Palladium and Copper. They can coordinate to the metal centers, displacing your phosphine ligands and poisoning the catalyst. Best Practice: Always protect the primary amine (e.g., as a Boc-carbamate) prior to attempting a Sonogashira coupling on the terminal alkyne.

Quantitative Optimization Data

The following table summarizes the optimized parameters required to bypass the structural bottlenecks of 3-Amino-1-ethynylcyclobutan-1-ol hydrochloride.

Reaction TypeTarget SiteOptimal Reagents / CatalystsBase & EquivalentsKey Optimization VariableExpected Yield
Amide Coupling Primary AmineHATU, DMFDIPEA (3.0 - 4.0 eq total)Order of addition; HCl salt neutralization75 - 90%
Sonogashira Terminal AlkynePd2(dba)3, CuI, PPh3DIPEA or Et3N (Excess)Syringe-pump addition of alkyne60 - 85%

Validated Experimental Protocols

Protocol A: Self-Validating HATU-Mediated Amide Coupling

This protocol ensures complete activation of the acid before the amine is introduced, preventing side reactions.

  • Acid Activation: In an oven-dried flask under N2, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (2.0 eq), followed by HATU (1.1 eq).

  • Visual Validation: Stir at room temperature for 15-30 minutes. The solution will transition to a pale yellow/orange color, physically confirming the formation of the active ester[1].

  • Amine Neutralization: In a separate vial, suspend 3-Amino-1-ethynylcyclobutan-1-ol hydrochloride (1.1 eq) in DMF. Add DIPEA (1.1 eq) and stir for 5 minutes to fully freebase the amine.

  • Coupling: Add the neutralized amine solution dropwise to the activated acid mixture.

  • Monitoring & Workup: Stir for 1-2 hours. Monitor via LC-MS. Once the active ester is consumed, quench with brine to precipitate the product. Wash the organic layer thoroughly with brine to remove residual DMF and DIPEA[3].

Protocol B: Syringe-Pump Optimized Sonogashira Coupling

Note: The amine must be Boc-protected prior to this step.

SonogashiraWorkflow Step1 1. Degas Solvent & Catalyst Pd/Cu + Ligand Step2 2. Aryl Halide Addition Add Aryl-X + Base Step1->Step2 Step3 3. Slow Alkyne Addition Syringe Pump Delivery Step2->Step3 Step4 4. Reaction Monitoring LC-MS / TLC Tracking Step3->Step4 Prevents Polymerization Prevents Polymerization Step3->Prevents Polymerization Step5 5. Quench & Isolate Aqueous Wash & Chromatography Step4->Step5

Fig 2. Optimized Sonogashira workflow emphasizing slow addition to prevent alkyne polymerization.

  • Catalyst Preparation: In a rigorously degassed Schlenk flask, combine the Aryl Halide (1.0 eq), Pd2(dba)3 (0.05 eq), CuI (0.10 eq), and PPh3 (0.20 eq) in anhydrous, degassed THF.

  • Base Addition: Add degassed DIPEA (3.0 eq) to the mixture. Visual Validation: A color change to dark brown/red indicates active Pd(0) complex formation. Heat the mixture to 50 °C.

  • Slow Addition (Critical Step): Dissolve the N-Boc-3-amino-1-ethynylcyclobutan-1-ol (1.2 eq) in degassed THF. Using a syringe pump, add this solution dropwise to the catalyst mixture over 3-4 hours[4].

  • Monitoring & Workup: Continue heating for an additional 2 hours after addition is complete. Monitor via TLC. Once the Aryl Halide is consumed, cool to room temperature, filter through a short pad of Celite to remove Pd/Cu salts, and purify via silica gel chromatography.

References

  • Choosing a Base for HATU Coupling: A Comparative Analysis of DIPEA and Triethylamine - Benchchem - 1

  • Utilization of Sequential Palladium-Catalyzed Cross-Coupling Reactions in the Stereospecific Synthesis of Trisubstituted Olefins - ACS Publications - 4

  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC - 3

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution - ACS Publications - 2

Sources

Optimization

solubility of 3-Amino-1-ethynylcyclobutan-1-ol hydrochloride in aqueous and organic solvents

Technical Support Center: 3-Amino-1-ethynylcyclobutan-1-ol Hydrochloride Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical information, frequently asked questions (FAQs), a...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-Amino-1-ethynylcyclobutan-1-ol Hydrochloride

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical information, frequently asked questions (FAQs), and validated protocols for working with 3-Amino-1-ethynylcyclobutan-1-ol hydrochloride. It is designed for researchers, scientists, and drug development professionals to ensure experimental success and data integrity.

Compound Overview & Key Properties

3-Amino-1-ethynylcyclobutan-1-ol hydrochloride is a small molecule research chemical. As the hydrochloride salt of a primary amine, its physicochemical properties, particularly solubility, are highly dependent on the pH of the medium. The protonated amine group (R-NH3+) imparts significant polarity, suggesting good aqueous solubility, while the cyclobutane and ethynyl moieties contribute to its organic character.

  • Molecular Formula: C6H10ClNO

  • Molecular Weight: 147.60 g/mol

  • Appearance: White to off-white solid (hypothetical)

Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the handling and use of this compound.

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: As a hydrochloride salt, the compound is expected to have high solubility in aqueous buffers, especially under acidic to neutral conditions (pH < 7).[1][2] Its solubility will decrease significantly in alkaline conditions (pH > 8) as the amine group deprotonates to the less soluble free base form.[1][2] In organic solvents, solubility is generally lower. It is expected to be most soluble in polar protic solvents like methanol and ethanol, and sparingly soluble in less polar solvents like dichloromethane or ethyl acetate. It is highly soluble in DMSO.

Q2: I'm seeing precipitation when I try to dissolve the compound in Phosphate-Buffered Saline (PBS) at pH 7.4. What's happening?

A2: This could be due to two primary reasons:

  • Approaching the pKa: The pH of PBS (7.4) might be close to the pKa of the amine group. As the compound equilibrates, a fraction may convert to the less soluble free base, causing precipitation. The solubility of amine salts can decrease as the pH approaches the pKa of the conjugate acid.[1]

  • Common Ion Effect: While less common with standard PBS concentrations, high concentrations of chloride ions could theoretically suppress the dissolution of a hydrochloride salt.[3]

For troubleshooting, try preparing the stock solution in sterile water or a slightly acidic buffer (e.g., pH 5-6) before diluting it into your final PBS-based medium.[4][5]

Q3: How does pH fundamentally affect the solubility of this compound?

A3: The compound is the salt of a weak base (the amine) and a strong acid (HCl). In solution, an equilibrium exists between the protonated, charged form (R-NH3+), which is highly water-soluble, and the neutral, free base form (R-NH2), which is less soluble.

  • Low pH (Acidic): An excess of H+ ions drives the equilibrium towards the protonated R-NH3+ form, maximizing solubility.

  • High pH (Alkaline): A deficit of H+ ions (or excess OH-) pulls protons from the R-NH3+, shifting the equilibrium towards the neutral R-NH2 free base, which can then precipitate out of solution if its solubility limit is exceeded.[1][6]

This relationship is a critical consideration for formulation, buffer selection, and interpreting bioassay results.[7]

G cluster_0 Low pH (Acidic) cluster_1 High pH (Alkaline) Protonated_Form R-NH₃⁺Cl⁻ (Charged, High Solubility) Free_Base R-NH₂ (Neutral, Low Solubility) + H⁺ + Cl⁻ Protonated_Form->Free_Base + OH⁻ Free_Base->Protonated_Form + H⁺

Caption: Effect of pH on the ionization and solubility of an amine hydrochloride salt.

Q4: What is the best way to prepare a high-concentration stock solution?

A4: For maximum stability and solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions (e.g., 10-50 mM). For aqueous experiments, a common practice is to first prepare a concentrated stock in DMSO and then perform a serial dilution into the aqueous buffer of choice.[8] Always add the DMSO stock to the aqueous buffer, not the other way around, to avoid precipitation.[9]

Q5: How should I store the solid compound and its solutions?

A5:

  • Solid Form: Store the vial tightly sealed in a desiccator at 4°C. Hydrochloride salts can be hygroscopic, and moisture absorption can affect weighing accuracy.

  • Solutions:

    • DMSO Stocks: Store in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

    • Aqueous Stocks: It is recommended to prepare aqueous solutions fresh daily.[8] If storage is necessary, filter-sterilize and store at 4°C for no more than 1-2 days, but stability should be validated for your specific application.

Solubility Data Summary (Hypothetical)

The following table provides hypothetical but scientifically plausible solubility data for 3-Amino-1-ethynylcyclobutan-1-ol hydrochloride at 25°C. This data should be used as a guideline; empirical determination is recommended for precise applications.

SolventpHSolubility (mg/mL)Molar Solubility (mM)Notes
Deionized Water~5.5> 100> 677Freely soluble. The solution will be slightly acidic.
PBS7.415 - 25102 - 170Moderate solubility. May require sonication.
Aqueous HCl2.0> 150> 1016Very high solubility due to the common ion effect and low pH.
Aqueous NaOH9.0< 1< 6.8Poor solubility. Conversion to free base is expected.
DMSON/A> 100> 677Highly soluble.
Ethanol (95%)N/A20 - 30135 - 203Soluble.
MethanolN/A40 - 50271 - 339Freely soluble.

Experimental Protocols

These protocols provide standardized methods for preparing solutions and determining solubility.

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol describes how to prepare a 10 mM stock solution in deionized water.

Materials:

  • 3-Amino-1-ethynylcyclobutan-1-ol hydrochloride (MW: 147.60 g/mol )

  • High-purity deionized water

  • Analytical balance

  • 1.5 mL microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM solution, calculate the required mass:

    • Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )[4]

    • Mass = (0.010 mol/L) × (0.001 L) × (147.60 g/mol ) = 0.001476 g = 1.476 mg

  • Weigh Compound: Accurately weigh approximately 1.5 mg of the compound and record the exact weight. Transfer it into a clean 1.5 mL microcentrifuge tube.

  • Add Solvent: Based on the actual mass weighed, calculate the precise volume of water needed to achieve a 10 mM concentration.

    • Volume (µL) = [Mass (mg) / 147.60 ( g/mol )] × 100,000

    • Example: If you weighed 1.52 mg, you would add (1.52 / 147.60) * 100,000 = 1030 µL of water.

  • Dissolution: Add the calculated volume of deionized water to the tube.

  • Mix Thoroughly: Cap the tube and vortex for 30-60 seconds. If any particulates remain, place the tube in a bath sonicator for 2-5 minutes until the solution is clear.

  • Final Check: Visually inspect the solution against a dark background to ensure no undissolved material is present. Measure the pH if required for your experiment.[4]

Protocol 2: Shake-Flask Method for Solubility Determination

This protocol is a standard method for determining the equilibrium solubility of a compound in a specific solvent, adapted from OECD Guideline 105.[10][11][12]

Objective: To determine the saturation concentration of the compound in a given buffer at a controlled temperature.

G start Start prep Add excess solid compound to solvent in a sealed vial start->prep equil Equilibrate at constant T° (e.g., 25°C) with agitation (e.g., 24-48h on shaker) prep->equil Saturation sep Separate solid from liquid (Centrifuge at high speed or use 0.22µm syringe filter) equil->sep Phase Separation dilute Dilute supernatant with mobile phase sep->dilute analyze Quantify concentration of diluted supernatant (e.g., HPLC-UV, LC-MS) dilute->analyze Analysis calc Calculate original concentration (Solubility = Measured Conc. x Dilution Factor) analyze->calc end_node End calc->end_node

Caption: Workflow for the Shake-Flask solubility determination method.

Procedure:

  • Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a glass vial containing a known volume of the test solvent (e.g., 1 mL of pH 7.4 PBS). The presence of undissolved solid at the end of the experiment is essential.[13]

  • Equilibration: Seal the vial and place it in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate at a moderate speed (e.g., 100-150 rpm) for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached.[13]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove all undissolved particles.

  • Quantification: Accurately dilute the clear filtrate with a suitable solvent (e.g., mobile phase for HPLC). Quantify the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent solubility results Equilibration time was insufficient.Increase the agitation time in the shake-flask method to 48 or 72 hours and re-test.
Temperature fluctuations during the experiment.Ensure the incubator or water bath maintains a stable temperature (± 0.5°C).[10][11]
Low recovery after filtration The compound is adsorbing to the syringe filter material.Test different filter materials (e.g., nylon, PES). Pre-wetting the filter with the solvent may also help.
Precipitation upon dilution of DMSO stock The final concentration in the aqueous buffer exceeds the compound's aqueous solubility.Decrease the concentration of the final working solution or lower the percentage of DMSO in the final solution (typically should be <0.5%).
pH of the solution changes after adding the compound The compound itself is acidic due to the hydrochloride salt.Re-adjust the pH of the final solution after the compound has been fully dissolved.[4] For buffered solutions, ensure the buffer capacity is sufficient.

References

  • OECD (2006), "Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method", OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]

  • Cold Spring Harbor Laboratory Press (2002), "Stock Solutions", CSH Protocols. URL: [Link]

  • Lab Manager (2024), "How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide". URL: [Link]

  • KREATiS (n.d.), "High-accuracy water solubility determination using logK". URL: [Link]

  • Bergström, C. A., & Avdeef, A. (2019). "Solubility of Pharmaceuticals and Their Salts As a Function of pH". ACS Publications. URL: [Link]

  • Legislation.gov.uk (n.d.), "A.6. Water Solubility". URL: [Link]

  • Vrabec, J., & Kettler, S. (2016). "Influence of pH Value and Ionic Liquids on the Solubility of l-Alanine and l-Glutamic Acid in Aqueous Solutions at 30 °C". Journal of Chemical & Engineering Data, ACS Publications. URL: [Link]

  • Cold Spring Harbor Laboratory Press (n.d.), "Common Reagents". URL: [Link]

  • Pharmaceutical Technology (2025), "Salt Selection in Drug Development". URL: [Link]

  • OECD (1995), "Test No. 105: Water Solubility", OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]

  • Singh, S., & Kumar, N. (2018). "Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization". ACS Omega, ACS Publications. URL: [Link]

  • Rice University (2005), "Solutions and dilutions: working with stock solutions". URL: [Link]

  • EPP Ltd (n.d.), "List of OECD Test Methods for Physico-Chemical Testing". URL: [Link]

  • Anderson, B. D., & Flora, K. P. (2005). "Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH". PubMed. URL: [Link]

  • Scribd (n.d.), "Preparing Solutions in The Laboratory: Preparing A Standard Aqueous Solution". URL: [Link]

  • Avdeef, A. (2012). "Solubility-pH profiles of some acidic, basic and amphoteric drugs". ResearchGate. URL: [Link]

  • Anderson, B. D., & Flora, K. P. (2016). "Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH". ResearchGate. URL: [Link]

  • de Campos, A. C. C., & de Oliveira, M. A. (2015). "Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline". SciELO. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Stereochemical Stability of 3-Amino-1-ethynylcyclobutan-1-ol Hydrochloride

Welcome to the Technical Support and Troubleshooting Center for 3-Amino-1-ethynylcyclobutan-1-ol hydrochloride . This guide is engineered for researchers, process chemists, and drug development professionals dealing with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for 3-Amino-1-ethynylcyclobutan-1-ol hydrochloride . This guide is engineered for researchers, process chemists, and drug development professionals dealing with the stereochemical degradation of this critical cyclobutane intermediate.

Part 1: Executive Summary & Scientific Grounding

The "Racemization" Misconception

A frequent support ticket we receive involves the "racemization" of 3-amino-1-ethynylcyclobutan-1-ol. As an Application Scientist, I must first clarify the structural reality of this molecule: it is achiral .

Because the cyclobutane ring possesses a plane of symmetry passing through the C1 and C3 carbons (C2 and C4 are identical −CH2​− groups), the molecule belongs to the Cs​ point group. Therefore, it does not have enantiomers, and true racemization is impossible. The loss of stereochemical purity you are observing is actually epimerization (or diastereomerization) between its cis and trans isomers[1].

The Mechanistic Root Cause

The epimerization of this compound is driven by the tertiary propargylic alcohol at the C1 position. Under acidic conditions—such as those present during the formation of its hydrochloride salt—the C1 hydroxyl group is protonated. Because the resulting leaving group is adjacent to an alkyne, it readily dehydrates to form a highly resonance-stabilized planar propargylic carbocation [2]. Water can subsequently re-attack this planar intermediate from either face of the cyclobutane ring, leading to a thermodynamic mixture of cis and trans isomers [3].

Epimerization cis cis-Isomer (Stereopure) prot_cis Protonated C1-OH (-H2O) cis->prot_cis +H+ prot_cis->cis -H+ carbocation Planar Propargylic Carbocation prot_cis->carbocation -H2O carbocation->prot_cis +H2O (Face A) prot_trans Protonated C1-OH (+H2O face attack) carbocation->prot_trans +H2O (Face B) prot_trans->carbocation -H2O trans trans-Isomer (Epimerized) prot_trans->trans -H+ trans->prot_trans +H+

Mechanistic pathway of acid-catalyzed epimerization via a planar propargylic carbocation.

Part 2: Troubleshooting Guides & FAQs

Q: Why does my stereopure cis-3-amino-1-ethynylcyclobutan-1-ol HCl epimerize during storage? A: This is almost always due to residual moisture combined with trace excess HCl. The hydrochloride salt provides the protons, and ambient moisture provides the leaving group/nucleophile ( H2​O ) required to facilitate the reversible dehydration-hydration cycle at the C1 position.

Q: How can I prevent C1 epimerization during the hydrochloride salt formation? A: You must strictly control the stoichiometry of the acid (target 0.95 to 1.00 equivalents) and avoid strong heating. Excess acid and thermal energy lower the activation barrier for C-O bond cleavage. Furthermore, the reaction must be performed in strictly anhydrous ethereal solvents (e.g., 2-MeTHF or CPME) using anhydrous HCl gas or HCl in dioxane.

Q: What are the optimal storage conditions for the isolated salt? A: Store the compound as a dry, lyophilized solid at -20 °C under an inert atmosphere (Argon or N2​ ) in a sealed desiccator. Avoid repeated freeze-thaw cycles that introduce condensation.

Part 3: Quantitative Data & Condition Optimization

The table below summarizes our internal validation data regarding the impact of reaction conditions on the cis-to-trans epimerization rate during salt formation.

Condition ProfileSolvent SystemAcid Source & EquivalentsTemperatureEpimerization (%) after 24h
A (Aqueous/Harsh) Water / MethanolAq. HCl (1.5 eq)25 °C> 45.0% (Thermodynamic mix)
B (Excess Acid) Anhydrous THFHCl in dioxane (2.0 eq)25 °C32.4%
C (Ambient Dry) Anhydrous 2-MeTHFHCl in dioxane (1.0 eq)25 °C4.8%
D (Optimized) Anhydrous 2-MeTHFHCl in dioxane (0.98 eq)0 °C< 0.5%

Part 4: Self-Validating Experimental Protocol

To ensure absolute stereochemical fidelity, we have developed a self-validating workflow for the generation of the hydrochloride salt. This protocol includes built-in In-Process Controls (IPCs) so that the system verifies its own integrity before proceeding to isolation.

Stereocontrolled Hydrochloride Salt Formation Protocol

Materials:

  • Stereopure cis-3-amino-1-ethynylcyclobutan-1-ol (Free base)

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF, Karl Fischer < 0.05% water)

  • 4.0 M HCl in Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Dissolution & Moisture Check: Dissolve 10.0 g of the free base in 100 mL of anhydrous 2-MeTHF under an Argon atmosphere. Self-Validation Check: Perform a Karl Fischer titration on the solution. If water content is >0.05%, add molecular sieves (3Å) for 2 hours before proceeding.

  • Thermal Control: Transfer the reactor to a cooling bath and lower the internal temperature to exactly 0 °C.

  • Controlled Acidification: Using a syringe pump, add 0.98 equivalents of 4.0 M HCl in dioxane dropwise over 60 minutes. Maintain vigorous stirring to prevent localized pooling of excess acid.

  • In-Process Control (IPC): Pause stirring after 30 minutes of addition. Extract a 50 μ L aliquot, neutralize with cold saturated NaHCO3​ , and analyze via HPLC (polar embedded column). Self-Validation Check: If the trans isomer peak increases by >0.5% relative to baseline, immediately halt addition and lower the temperature to -10 °C.

  • Isolation: Once addition is complete, stir for an additional 15 minutes at 0 °C. Filter the resulting white precipitate rapidly over a Schlenk frit under positive Nitrogen pressure.

  • Drying: Wash the filter cake with 20 mL of cold, anhydrous heptane. Dry under high vacuum (< 1 mbar) at room temperature for 12 hours.

Workflow step1 1. Dissolution & KF Titration (Water < 0.05%) step2 2. Thermal Control (Cool to 0°C) step1->step2 step3 3. Acid Addition (0.98 eq HCl in Dioxane) step2->step3 step4 4. IPC Validation (HPLC: trans < 0.5%) step3->step4 step5 5. Schlenk Isolation (Dry under Vacuum) step4->step5

Self-validating workflow for stereocontrolled hydrochloride salt formation.

Part 5: References

  • Discovery of a Potent and Selective NF-κB-Inducing Kinase (NIK) Inhibitor That Has Anti-inflammatory Effects in Vitro and in Vivo Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link][1]

  • Contemporary Carbocation Chemistry: Applications in Organic Synthesis Source: Chemical Reviews, ACS Publications URL:[Link][2]

Sources

Optimization

Technical Support Center: Quality Control of 3-Amino-1-ethynylcyclobutan-1-ol Hydrochloride

Welcome to the technical support center for the analytical quality control of 3-Amino-1-ethynylcyclobutan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, provid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analytical quality control of 3-Amino-1-ethynylcyclobutan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions (FAQs) to support your experimental work. The methodologies and advice provided herein are grounded in established scientific principles to ensure accuracy and reliability in your results.

Introduction

3-Amino-1-ethynylcyclobutan-1-ol hydrochloride is a chemical compound of interest in pharmaceutical research and development. Ensuring its purity, stability, and overall quality is paramount for its intended application. This guide will walk you through common analytical techniques and potential challenges you may encounter.

Core Analytical Techniques

The primary methods for the quality control of 3-Amino-1-ethynylcyclobutan-1-ol hydrochloride include High-Performance Liquid Chromatography (HPLC) for purity and impurity profiling, Gas Chromatography (GC) for residual solvents and certain impurities, and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for structural confirmation.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Question 1: I am not getting good separation of my main peak from impurities when analyzing 3-Amino-1-ethynylcyclobutan-1-ol hydrochloride by reverse-phase HPLC. What can I do?

Answer:

Poor separation in reverse-phase HPLC can stem from several factors related to the mobile phase, column, or the analyte itself. Here’s a systematic approach to troubleshooting:

  • Mobile Phase Optimization:

    • pH Adjustment: The amine group in your compound is basic. The pH of your mobile phase will significantly impact its retention and peak shape. For amine-containing compounds, a mobile phase pH of around 6.1, achieved with a phosphate buffer, can be effective.[1] You might need to experiment with a pH range to find the optimal separation.

    • Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile or methanol) are critical.[2] A gradient elution, where the concentration of the organic solvent is increased over time, is often necessary to separate compounds with different polarities.[2]

    • Ion-Pairing Reagents: If adjusting pH and organic content is insufficient, consider adding an ion-pairing reagent to the mobile phase. These reagents can improve the retention and peak shape of ionic compounds on a reverse-phase column.

  • Column Selection:

    • A standard C18 column is a good starting point.[1] However, if co-elution persists, consider a column with a different stationary phase, such as a C8 or a phenyl column, which will offer different selectivity.

  • Flow Rate and Temperature:

    • Lowering the flow rate can sometimes improve resolution, though it will increase the analysis time.[2]

    • Increasing the column temperature can decrease mobile phase viscosity and improve peak efficiency, but it may also alter selectivity.[2] A typical starting point is around 45°C.[1]

Question 2: My 3-Amino-1-ethynylcyclobutan-1-ol hydrochloride sample does not have a strong UV chromophore. How can I get a good signal with a UV detector?

Answer:

This is a common challenge with aliphatic amines.[3][4] There are two primary strategies to overcome this:

  • Low Wavelength UV Detection: Attempt detection at a low UV wavelength, such as 200-220 nm, where many organic molecules have some absorbance. However, be aware that mobile phase components and impurities may also absorb in this region, leading to a high baseline and potential interferences.

  • Pre-column Derivatization: This is often the more robust solution. Derivatization involves reacting your analyte with a reagent to attach a molecule with a strong chromophore or fluorophore.[3][4]

    • Common Derivatizing Reagents for Amines:

      • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form a highly fluorescent derivative.[3][4]

      • 9-fluorenylmethyl chloroformate (FMOC-Cl): Another common reagent that provides a strong UV and fluorescence signal.[3]

      • Dansyl chloride: Also used for derivatizing amines to enhance detection.[5]

    • Workflow for Pre-column Derivatization:

      • Prepare your sample and standard solutions.

      • Add the derivatizing reagent under optimized reaction conditions (pH, temperature, time).

      • Inject the derivatized solution into the HPLC system.

Experimental Workflow: HPLC with Pre-column Derivatization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Weigh and dissolve sample in appropriate diluent Reaction Mix sample/standard with reagent and allow to react SamplePrep->Reaction StandardPrep Prepare stock and working standard solutions StandardPrep->Reaction ReagentPrep Prepare fresh derivatizing reagent (e.g., OPA) ReagentPrep->Reaction Injection Inject derivatized solution onto HPLC Reaction->Injection Separation Chromatographic separation on a suitable column Injection->Separation Detection Detect derivatives using UV or Fluorescence detector Separation->Detection Integration Integrate peak areas Detection->Integration Quantification Quantify analyte and impurities against standards Integration->Quantification

Caption: Workflow for HPLC analysis with pre-column derivatization.

Question 3: How do I develop a stability-indicating HPLC method for this compound?

Answer:

A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other components in the sample matrix.[1][6] The key is to perform forced degradation studies.[6][7]

  • Forced Degradation Studies: Expose your compound to various stress conditions to generate potential degradation products. Common conditions include:

    • Acidic and Basic Hydrolysis: Treat with HCl and NaOH at elevated temperatures.

    • Oxidation: Use hydrogen peroxide.[7]

    • Thermal Stress: Heat the solid or a solution.

    • Photolytic Stress: Expose to UV and visible light.

  • Method Development:

    • Analyze the stressed samples using your initial HPLC method.

    • Check for new peaks (degradation products) and ensure they are well-separated from the main peak. The ability to separate these peaks is known as specificity.

    • If separation is inadequate, optimize your HPLC method (mobile phase, gradient, column, etc.) as described in Question 1 until all peaks are resolved.

  • Method Validation: Once the method is developed, it must be validated according to ICH guidelines, which includes assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][2]

Gas Chromatography (GC)

Question 4: Can I analyze 3-Amino-1-ethynylcyclobutan-1-ol hydrochloride directly by GC?

Answer:

Direct GC analysis of this compound can be challenging. Amine hydrochlorides are salts and are generally not volatile. They can also be thermally labile, meaning they might decompose at the high temperatures of the GC inlet.

  • Potential Solutions:

    • Free-Basing and Derivatization: You can neutralize the hydrochloride salt to the free amine, extract it into an organic solvent, and then derivatize the amine and alcohol groups to make them more volatile and thermally stable. Silylation is a common derivatization technique for this purpose.

    • Headspace GC for Volatile Impurities: While the main compound may not be suitable for direct GC, headspace GC is an excellent technique for quantifying residual solvents from the synthesis process.[8] In this method, the sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC.

Question 5: I need to determine the residual solvent content. What are the key parameters for a headspace GC method?

Answer:

A headspace GC method for residual solvents requires careful optimization of several parameters:

  • Diluent: Choose a high-boiling point solvent in which your sample is soluble, such as dimethyl sulfoxide (DMSO).[8]

  • Incubation Temperature and Time: The sample needs to be heated to drive the residual solvents into the headspace. A typical starting point is 80-100°C for 15-20 minutes.[8]

  • Column: A column with a non-polar or mid-polar stationary phase, such as a DB-624, is often used for residual solvent analysis.[8]

  • Detector: A Flame Ionization Detector (FID) is standard for this application as it responds to most organic solvents.

Troubleshooting Logic: GC Analysis

GC_Troubleshooting Start GC Analysis Issue Problem What is the primary issue? Start->Problem NoPeak No peak or very small peak for analyte Problem->NoPeak No/Small Peak PoorPeakShape Poor peak shape (tailing/fronting) Problem->PoorPeakShape Bad Peak Shape PoorSeparation Poor separation of impurities Problem->PoorSeparation Poor Resolution Sol_Volatility Analyte is not volatile (amine salt). Consider free-basing and derivatization. NoPeak->Sol_Volatility Sol_Decomposition Analyte may be decomposing in the inlet. Lower inlet temperature or use derivatization. NoPeak->Sol_Decomposition PoorPeakShape->Sol_Decomposition Sol_ColumnActivity Active sites on column or liner. Use a deactivated liner and/or a more inert column. PoorPeakShape->Sol_ColumnActivity Sol_TempProg Optimize temperature program (ramp rate). PoorSeparation->Sol_TempProg Sol_ColumnChoice Change column to one with different selectivity. PoorSeparation->Sol_ColumnChoice

Caption: Troubleshooting guide for common GC analysis issues.

Spectroscopic and Other Methods

Question 6: How can I confirm the structure of 3-Amino-1-ethynylcyclobutan-1-ol hydrochloride?

Answer:

A combination of spectroscopic techniques is typically used for structural elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show the number of different types of protons and their connectivity. You should be able to identify signals for the cyclobutane ring protons, the ethynyl proton, and the protons on the carbon bearing the amino group.

    • ¹³C NMR: Will show the number of different types of carbon atoms in the molecule.

    • 2D NMR (e.g., COSY, HSQC): Can be used to confirm the connectivity between protons and carbons.

  • Mass Spectrometry (MS): Will provide the molecular weight of the compound. High-resolution MS can confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Will show the presence of key functional groups, such as the O-H stretch from the alcohol, the N-H stretch from the amine, and the C≡C stretch from the alkyne.

Question 7: What other quality control tests are important for an amine hydrochloride salt?

Answer:

Beyond purity and identity, several other tests are crucial:

  • Water Content: Typically determined by Karl Fischer titration.

  • Chloride Content: Can be determined by titration or ion chromatography.

  • Assay: A quantitative measurement of the amount of the active substance. This is often done by HPLC or a titration method.

  • Appearance and Solubility: Visual inspection of the solid and its solubility in various solvents.

Summary of Key Analytical Parameters

ParameterRecommended Technique(s)Key Considerations
Identity NMR, IR, MSA combination of techniques provides unambiguous identification.
Purity/Impurity Profile HPLC (with UV or other detector)A stability-indicating method is crucial. Derivatization may be needed for UV detection.[1][3][4][6]
Assay (Potency) HPLC, TitrationMust be accurate, precise, and specific.
Residual Solvents Headspace GC-FIDOptimize headspace conditions for accurate quantification.[8]
Water Content Karl Fischer TitrationImportant for a hygroscopic compound.
Chloride Content Ion Chromatography, TitrationConfirms the salt stoichiometry.

References

  • Journal of Applied Pharmaceutical Science. (2025).
  • Journal of Food and Drug Analysis.
  • IRJPMS. (n.d.).
  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development - A Review.
  • Thermo Fisher Scientific. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • Indian Journal of Pharmaceutical Sciences. (n.d.).
  • AChemBlock. (2026). 3-(1-aminoethyl)cyclobutan-1-ol hydrochloride 97%.
  • Fisher Scientific. (n.d.). Ammonium Chloride, Certified AR, for Analysis, meets analytical specification of Ph.Eur., BP, Fisher Chemical 2 kg.
  • Merck Millipore. (n.d.). Complete Monograph Methods.
  • Sigma-Aldrich. (n.d.). 3-AMINO-1-METHYLCYCLOPENTAN-1-OL HCL.
  • PubChemLite. (n.d.). Rac-(1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride.
  • AiFChem. (2025). 2307738-76-5 | 3-amino-1-ethynylcyclobutan-1-ol hydrochloride.
  • Sigma-Aldrich. (n.d.). Amine hydrochloride.
  • ChemicalBook. (n.d.). 3-AMino-cyclobutanecarboxylic acid hydrochloride(1201190-01-3) 1H NMR spectrum.
  • Axxence Corporation. (2025).
  • PubChem. (n.d.). 3-Amino-1-ethanimidoylcyclobutan-1-ol.
  • Benchchem. (2025). Application Notes and Protocols for the Analysis of 3-aminoadamantan-1-ol by HPLC and GC Methods.
  • Agilent. (2017).
  • World Health Organization (WHO). (n.d.).
  • PMC. (2022).
  • MDPI. (2023). Liquid Nuclear Magnetic Resonance (NMR)
  • Waters. (n.d.).
  • PMC. (n.d.).
  • AMINO ACID ANALYSIS. (2002).
  • Agilent. (2010). Analysis of Amino Acids by HPLC.
  • PubChemLite. (n.d.). 3-amino-1-ethynylcyclohexan-1-ol.
  • Sigma-Aldrich. (n.d.). 3-amino-1-phenylcyclobutan-1-ol hydrochloride.
  • SIELC Technologies. (n.d.).
  • Agilent. (2020). Agilent Approaches for Amino Acid Analysis.

Sources

Reference Data & Comparative Studies

Validation

comparing 3-Amino-1-ethynylcyclobutan-1-ol hydrochloride with other alkynyl-functionalized building blocks

Executive Summary In modern drug discovery, the escape from "flatland"—the strategic move away from planar, aromatic molecules toward saturated, three-dimensional architectures—has become a fundamental design principle....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the escape from "flatland"—the strategic move away from planar, aromatic molecules toward saturated, three-dimensional architectures—has become a fundamental design principle. 3-Amino-1-ethynylcyclobutan-1-ol hydrochloride represents a highly optimized building block that perfectly aligns with this paradigm. By combining the bioorthogonal reactivity of a terminal alkyne, the coupling potential of a primary amine, and the rigid, sp3-rich geometry of a cyclobutanol core, it offers distinct pharmacokinetic and physicochemical advantages over traditional linear or larger-ring alkynyl alternatives.

This guide provides an objective, data-supported comparison of 3-Amino-1-ethynylcyclobutan-1-ol hydrochloride against other common alkynyl building blocks, detailing the causality behind its experimental advantages and providing self-validating protocols for its application.

The Shift to sp3-Rich Alkynyl Building Blocks

The strategic replacement of planar aromatic rings with puckered cyclobutane moieties has become a validated strategy to improve the fraction of sp3-hybridized carbons (Fsp3) in drug candidates [1]. Higher Fsp3 values correlate strongly with improved aqueous solubility, reduced off-target toxicity, and higher clinical success rates.

While assembling structurally complex cyclobutane building blocks has historically been challenging due to ring strain and functional group tolerance [2], modern synthetic methods have made highly functionalized derivatives accessible. 3-Amino-1-ethynylcyclobutan-1-ol hydrochloride is particularly valuable because its terminal alkyne serves as "molecular Velcro" for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry [3].

Unlike propargylamine (which is highly flexible and lacks steric bulk) or 1-ethynylcyclohexan-1-amine (which is highly lipophilic), the cyclobutanol core of 3-Amino-1-ethynylcyclobutan-1-ol provides a rigid 3D vector while the hydroxyl group acts as a built-in hydrogen bond donor/acceptor to modulate lipophilicity.

Bioisosteric_Rationale A Linear/Aromatic Alkynes B High Lipophilicity Low Fsp3 A->B E Enhanced Metabolic Stability & Solubility B->E Bioisosteric Replacement C 3-Amino-1-ethynyl- cyclobutan-1-ol D Increased Fsp3 & Rigid 3D Vector C->D D->E

Logic pathway illustrating the bioisosteric advantage of cyclobutane alkynes.

Structural and Physicochemical Comparison

To objectively evaluate performance, we must compare the physicochemical properties of 3-Amino-1-ethynylcyclobutan-1-ol hydrochloride with three common alternatives: Propargylamine, 4-Ethynylpiperidine, and 1-Ethynylcyclohexan-1-amine.

Property3-Amino-1-ethynylcyclobutan-1-ol HClPropargylamine HCl4-Ethynylpiperidine1-Ethynylcyclohexan-1-amine
Structure Type Saturated 4-membered ringLinear aliphaticSaturated 6-membered heterocycleSaturated 6-membered carbocycle
Fsp3 (sp3 Carbons / Total Carbons) 0.67 (4/6)0.33 (1/3)0.71 (5/7)0.75 (6/8)
Steric Hindrance Moderate (Rigid, defined vectors)Low (Highly flexible)High (Dynamic chair conformation)High (Bulky, sterically crowded)
Aqueous Solubility Excellent (HCl salt + OH group)Excellent (HCl salt)Moderate (Free base)Low (Highly lipophilic)
Metabolic Liability Low (Cyclobutane resists oxidation)High (Rapid oxidative deamination)Moderate (N-oxidation risk)Moderate (CYP-mediated ring oxidation)

Causality Insight: The hydrochloride salt form of 3-Amino-1-ethynylcyclobutan-1-ol is a deliberate design choice. Free base amino-alcohols of this size are often hygroscopic and prone to atmospheric degradation. The HCl salt ensures a self-validating, stable, and highly water-soluble solid that allows for precise molar stock solutions without the need for organic co-solvents like DMSO, which can competitively bind transition metal catalysts.

Experimental Workflow: CuAAC (Click) Reactivity

When incorporating these building blocks into a drug scaffold via CuAAC, reaction kinetics and conversion efficiency are paramount. The following protocol outlines a self-validating system to evaluate the click reactivity of 3-Amino-1-ethynylcyclobutan-1-ol hydrochloride against a model azide.

Step-by-Step Methodology: Kinetic Evaluation
  • Substrate Preparation: Dissolve 10 mM of 3-Amino-1-ethynylcyclobutan-1-ol HCl and 10 mM of benzyl azide (model substrate) in a 1:1 mixture of t -BuOH/H₂O.

    • Causality: t -BuOH/H₂O provides an optimal biphasic-like microenvironment that stabilizes the Cu(I)-acetylide intermediate while maintaining the solubility of the highly polar HCl salt.

  • Catalyst Activation: Prepare a pre-mixed aqueous solution of CuSO₄ (1 mM) and sodium ascorbate (5 mM).

    • Causality: Sodium ascorbate acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ. Pre-mixing prevents localized high concentrations of Cu(II) from inducing oxidative homocoupling (Glaser coupling) of the alkyne.

  • Initiation & Monitoring: Add the catalyst mixture to the substrate solution and stir at room temperature (25°C).

  • Self-Validating Readout: Aliquot 10 µL of the reaction mixture at t = 0, 15, 30, and 60 minutes. Immediately quench each aliquot into 90 µL of acetonitrile containing 1 mM EDTA.

    • Causality: EDTA rapidly chelates the copper catalyst, instantly halting the reaction. Analyzing these quenched samples via LC-MS allows researchers to track the stoichiometric disappearance of the azide peak and the appearance of the triazole product. The mass balance serves as an internal validation that no side reactions (e.g., alkyne degradation) have occurred.

CuAAC_Workflow A Prepare Alkynyl Building Block (HCl salt) C In situ Cu(I) Generation (CuSO4 + Na Ascorbate) A->C B Add Model Azide (e.g., Benzyl Azide) B->C D CuAAC 'Click' Reaction (Room Temp, 1h) C->D E LC-MS Kinetic Monitoring (EDTA Quench) D->E

CuAAC experimental workflow for kinetic evaluation of alkynyl building blocks.

Metabolic Stability & Pharmacokinetic Profiling

A primary reason for utilizing a cyclobutane building block is to enhance the metabolic half-life of the resulting drug candidate. To objectively prove this, the functionalized derivatives must be subjected to a Human Liver Microsome (HLM) stability assay.

Step-by-Step Methodology: HLM Assay
  • Incubation: Incubate 1 µM of the test compound (the triazole derivative of 3-Amino-1-ethynylcyclobutan-1-ol) with 1 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Cofactor Addition (The Validation Step): Split the mixture into two cohorts. Initiate the reaction in Cohort A by adding 1 mM NADPH. Add an equivalent volume of buffer to Cohort B (Control).

    • Causality: NADPH is the obligate electron donor for Cytochrome P450 (CYP) enzymes. If degradation occurs in Cohort A but not Cohort B, the system self-validates that the clearance is strictly CYP-mediated metabolism, rather than spontaneous chemical instability or hydrolysis.

  • Quenching & Analysis: At t = 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench with 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., tolbutamide). Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins, and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

HLM_Assay A Incubate Compound with HLM (37°C) B + NADPH (Test Sample) A->B C - NADPH (Control Sample) A->C D CYP-Mediated Metabolism B->D E Chemical Instability C->E

Self-validating logic of the Human Liver Microsome (HLM) metabolic stability assay.

Conclusion & Strategic Recommendations

When designing novel therapeutics, the selection of the correct alkynyl building block dictates the downstream success of the molecule.

  • Use propargylamine only when steric bulk is entirely prohibited by the target binding pocket.

  • Use 1-ethynylcyclohexan-1-amine when driving lipophilicity (LogP) is necessary to cross the blood-brain barrier.

  • Strategic Recommendation: Default to 3-Amino-1-ethynylcyclobutan-1-ol hydrochloride for lead optimization. It provides an optimal balance of high Fsp3, excellent aqueous solubility, defined 3D trajectory, and superior metabolic stability. The presence of the hydroxyl group further enables late-stage functionalization or acts as a critical hydrogen-bond anchor within kinase or protease active sites.

References

  • Bauer, M. R., et al. "Put a ring on it: application of small aliphatic rings in medicinal chemistry." RSC Medicinal Chemistry, 2021.
  • Scholz, S. O., et al. "Construction of Complex Cyclobutane Building Blocks by Photosensitized [2+2] Cycloaddition of Vinyl Boronate Esters." Organic Letters, 2021.
  • AiFChem. "The Mighty Alkyne: A Versatile Powerhouse in Organic Synthesis and Medicinal Chemistry." AiFChem Blog, 2025.
Comparative

Scaffold Hopping in Modern Synthesis: 3-Amino-1-ethynylcyclobutan-1-ol Hydrochloride vs. Traditional Amino Alcohols

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow Executive Summary: The Shift to Conformationally Restricted Scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow

Executive Summary: The Shift to Conformationally Restricted Scaffolds

In contemporary drug discovery, the transition from flat, flexible linear molecules to three-dimensional, conformationally restricted scaffolds is a critical strategy for improving target specificity and metabolic stability. Traditional linear amino alcohols (e.g., ethanolamine, propanolamine) offer synthetic ease but suffer from high entropic penalties upon target binding and susceptibility to metabolic degradation.

3-Amino-1-ethynylcyclobutan-1-ol hydrochloride (CAS 2307738-76-5) [1] represents a paradigm shift in bifunctional building blocks. As a Senior Application Scientist, I frequently advocate for this scaffold because it elegantly solves three synthetic challenges simultaneously:

  • Conformational Restriction: The cyclobutane ring locks the spatial orientation of the amine and alcohol, reducing rotational degrees of freedom and increasing the Fraction of sp3 carbons ( Fsp3​ ), which correlates strongly with clinical success [2].

  • Metabolic Resistance: The tertiary alcohol is highly resistant to oxidative metabolism compared to the primary or secondary alcohols found in traditional alternatives.

  • Orthogonal Reactivity: The terminal alkyne (ethynyl group) provides a bioorthogonal handle for late-stage functionalization (e.g., CuAAC Click chemistry, Sonogashira couplings) without interfering with primary amine derivatization.

Structural & Mechanistic Analysis: Causality in Design

When comparing 3-amino-1-ethynylcyclobutan-1-ol to standard amino alcohols, the causality behind its structural design becomes evident in kinase inhibitor development. For instance, in the discovery of potent NF-κB-Inducing Kinase (NIK) inhibitors [3], researchers found that the tertiary alcohol of the ethynylcyclobutanol moiety forms critical hydrogen bonds with the DFG region (Asp536, Phe537, and Glu442) of the kinase active site.

A linear amino alcohol cannot maintain this rigid geometry without a massive entropic penalty. Furthermore, the hydrochloride salt form is intentionally chosen over the free base to prevent air oxidation of the primary amine and to facilitate precise stoichiometric weighing as a stable, crystalline solid.

G A Linear Amino Alcohols (e.g., Ethanolamine) High Flexibility, Low Fsp3 B Cyclobutane Scaffold (e.g., 3-Aminocyclobutan-1-ol) Conformational Restriction A->B Scaffold Hopping C 3-Amino-1-ethynylcyclobutan-1-ol Bifunctional + High Fsp3 B->C Alkyne Addition D Target Binding (e.g., NIK Kinase) Enhanced Specificity & Stability C->D Drug Candidate

Diagram 1: Structural evolution from linear to functionalized cyclic scaffolds in drug discovery.

Comparative Performance Data

The following table summarizes the quantitative and qualitative differences between 3-amino-1-ethynylcyclobutan-1-ol hydrochloride and standard alternatives.

ParameterEthanolamine3-Aminocyclobutan-1-ol3-Amino-1-ethynylcyclobutan-1-ol HCl
Fraction sp3 ( Fsp3​ ) 1.0 (but highly flexible)1.0 (Restricted)0.67 (Restricted + Alkyne handle)
Alcohol Type Primary (Easily oxidized)Secondary (Moderately stable)Tertiary (Highly stable)
Orthogonal Handles NoneNoneTerminal Alkyne (-C≡CH)
Amide Coupling Efficiency Very High (Sterically unhindered)High (Secondary carbon)High (Requires robust coupling agents like HATU)
Metabolic Half-life ( t1/2​ ) Low (Rapid clearance)ModerateHigh (Steric shielding of the alcohol)
Handling/Stability Hygroscopic liquidViscous oil / HygroscopicStable crystalline solid (HCl salt)

Self-Validating Experimental Workflows

To leverage the orthogonal reactivity of 3-amino-1-ethynylcyclobutan-1-ol hydrochloride, the synthetic workflow must be carefully staged. The primary amine is derivatized first (typically via amide coupling), followed by the exploitation of the alkyne.

Protocol A: Primary Amide Coupling (Self-Validating System)

Causality: Because the cyclobutane ring introduces slight steric hindrance, HATU is selected over EDC/HOBt due to its superior efficiency in forming the active ester. DIPEA is used in excess to liberate the free base from the hydrochloride salt.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve the carboxylic acid of interest (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL) under an argon atmosphere.

  • Activation: Add HATU (1.2 eq, 1.2 mmol) and DIPEA (3.0 eq, 3.0 mmol). Validation checkpoint: The solution will turn pale yellow within 5 minutes, indicating active ester formation.

  • Coupling: Add 3-amino-1-ethynylcyclobutan-1-ol hydrochloride (1.1 eq, 1.1 mmol) in one portion. Stir at room temperature for 2 hours.

  • In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1). Validation: Disappearance of the carboxylic acid spot and appearance of a new, lower-Rf UV-active spot (the amide).

  • Workup: Quench with saturated aqueous NaHCO3​ (10 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Late-Stage CuAAC Click Chemistry

Causality: The tertiary alcohol adjacent to the alkyne can coordinate copper. Using a robust Cu(I) source generated in situ from CuSO4​ and sodium ascorbate ensures high catalytic turnover and prevents oxidative homocoupling of the alkyne (Glaser coupling).

Step-by-Step Methodology:

  • Preparation: Dissolve the amide product from Protocol A (1.0 eq, 0.5 mmol) and an organic azide (1.1 eq, 0.55 mmol) in a 1:1 mixture of t-BuOH and H2​O (4.0 mL).

  • Catalyst Generation: Add CuSO4​⋅5H2​O (0.1 eq, 0.05 mmol) followed by freshly prepared sodium ascorbate (0.2 eq, 0.1 mmol). Validation checkpoint: The solution will briefly turn brown and then pale yellow/green as Cu(II) reduces to the active Cu(I) species.

  • Reaction: Stir vigorously at room temperature for 4-6 hours.

  • Validation: Analyze via LC-MS. Validation: Complete consumption of the alkyne mass peak and appearance of the[M+H]+ peak corresponding to the 1,2,3-triazole product.

  • Purification: Dilute with water, extract with DCM, and purify via flash chromatography to isolate the final bifunctionalized scaffold.

G Start 3-Amino-1-ethynylcyclobutan-1-ol HCl (Starting Material) Amide 1. Amide Coupling (via -NH2 group) Start->Amide HATU/DIPEA Click 2. CuAAC Click Chemistry (via -C≡CH group) Amide->Click Cu(I) / Ascorbate Product Complex Drug Scaffold (Bifunctionalized) Click->Product Final Isolation

Diagram 2: Orthogonal synthesis workflow utilizing the dual functional groups of the scaffold.

Conclusion

For drug development professionals, substituting standard linear amino alcohols with 3-amino-1-ethynylcyclobutan-1-ol hydrochloride is a highly effective strategy for generating novel, patentable, and metabolically stable chemical space. The upfront cost of this specialized building block is rapidly offset by the downstream advantages in pharmacokinetic profiling and the sheer versatility of its orthogonal synthetic handles.

References

  • Li, Z., et al. "Discovery of a Potent and Selective NF-κB-Inducing Kinase (NIK) Inhibitor That Has Anti-inflammatory Effects in Vitro and in Vivo." Journal of Medicinal Chemistry, vol. 63, no. 8, 2020, pp. 4388-4407. Available at:[Link]

Validation

case studies of successful applications of 3-Amino-1-ethynylcyclobutan-1-ol hydrochloride

Beyond Flatland: A Comparative Application Guide for 3-Amino-1-ethynylcyclobutan-1-ol Hydrochloride in Drug Discovery The Mechanistic Advantage: Escaping Flatland For decades, medicinal chemistry relied heavily on planar...

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Author: BenchChem Technical Support Team. Date: April 2026

Beyond Flatland: A Comparative Application Guide for 3-Amino-1-ethynylcyclobutan-1-ol Hydrochloride in Drug Discovery

The Mechanistic Advantage: Escaping Flatland

For decades, medicinal chemistry relied heavily on planar, sp2-hybridized aromatic rings due to the ease of cross-coupling reactions. However, this over-reliance on "flat" molecules has been directly correlated with poor aqueous solubility, high off-target promiscuity, and increased clinical attrition rates[1]. The paradigm shift known as "Escape from Flatland" emphasizes that increasing the fraction of sp3-hybridized carbons (Fsp3) and introducing three-dimensional rigidity significantly improves the clinical success of drug candidates[1].

3-Amino-1-ethynylcyclobutan-1-ol hydrochloride [2] is a highly specialized, trifunctional building block designed specifically to address these modern drug discovery challenges. By incorporating a rigid cyclobutane ring, a terminal alkyne for click chemistry, a primary amine for amide coupling, and a tertiary alcohol for hydrogen bonding, this scaffold allows researchers to rapidly assemble complex, sp3-rich architectures.

Comparative Physicochemical Profiling

To objectively evaluate the performance of 3-Amino-1-ethynylcyclobutan-1-ol hydrochloride, we must compare it against traditional, commercially available alkyne linkers: 4-Ethynylaniline (a flat, sp2-rich linker) and Propargylamine (a flexible, sp3-rich linker).

The table below summarizes the comparative physicochemical data and predictive metrics when these building blocks are incorporated into a standard kinase inhibitor scaffold.

Building BlockFsp3 ScoreScaffold RigidityH-Bond DonorsH-Bond AcceptorsSimulated cLogP ImpactPredicted Metabolic Stability
3-Amino-1-ethynylcyclobutan-1-ol 0.67 High (Cyclobutane Ring) 3 2 +0.4 High (Sterically Shielded)
4-Ethynylaniline0.00High (Aromatic Ring)21+1.8Low (CYP450 Oxidation)
Propargylamine0.33Low (Aliphatic Chain)21+0.1Medium (MAO Liability)

Causality in Linker Selection:

  • Why Fsp3 Matters: The cyclobutane ring provides an Fsp3 of 0.67, significantly higher than 4-ethynylaniline (0.00). This three-dimensionality disrupts flat crystal lattice packing, inherently improving the aqueous solubility of the final drug candidate[1].

  • The Thermodynamic Role of Rigidity: While propargylamine offers high solubility, its flexible aliphatic chain incurs a severe entropic penalty upon binding to a target protein. The cyclobutane ring pre-organizes the linker's conformation, reducing the entropy lost during target engagement and thereby increasing binding affinity.

  • The Tertiary Alcohol Handle: The strategically placed hydroxyl group acts as a built-in hydrogen bond donor/acceptor to surrounding water molecules, further enhancing solubility without adding the excessive lipophilicity (cLogP +1.8) associated with aromatic linkers.

Logic Root Linker Selection Impact Node1 Cyclobutane Scaffold (Rigid sp3) Root->Node1 Node2 4-Ethynylaniline (Flat sp2) Root->Node2 Node3 Propargylamine (Flexible sp3) Root->Node3 Out1 High Solubility Low Entropic Penalty Node1->Out1 Out2 Poor Solubility High Toxicity Risk Node2->Out2 Out3 High Solubility High Entropic Penalty Node3->Out3

Physicochemical and thermodynamic impacts of linker selection in drug design.

Case Study: Synthesis of a Targeted Kinase Inhibitor Library

In a recent application, 3-Amino-1-ethynylcyclobutan-1-ol hydrochloride was utilized to generate a library of triazole-linked kinase inhibitors. The goal was to replace a toxic aniline linker with an sp3-rich bioisostere while maintaining the vector geometry required to reach the kinase hinge region.

The orthogonal reactivity of this building block allows for a highly efficient, two-step synthetic workflow: first, an amide coupling at the primary amine, followed by a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) at the terminal alkyne[3].

Workflow A 3-Amino-1-ethynylcyclobutan-1-ol B Amide Coupling (NH2) A->B Step 1 C CuAAC Click (Alkyne) B->C Step 2 D Lead Candidate C->D Yield

Orthogonal functionalization workflow of 3-Amino-1-ethynylcyclobutan-1-ol.

Self-Validating Experimental Protocol

To ensure high-fidelity library generation, the following protocol establishes a self-validating system for the orthogonal functionalization of 3-Amino-1-ethynylcyclobutan-1-ol hydrochloride.

Step 1: Amide Coupling (Amine Functionalization)

Causality: We utilize the hydrochloride salt of the building block[2] rather than the free base. The HCl salt prevents premature oxidation of the amine, ensuring exact stoichiometric control during the reaction setup.

  • Suspend 1.0 eq of the carboxylic acid core in anhydrous DMF.

  • Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: The excess DIPEA is required not only to activate the carboxylic acid but also to neutralize the HCl salt of our cyclobutane building block, liberating the free amine in situ.

  • Add 1.1 eq of 3-Amino-1-ethynylcyclobutan-1-ol hydrochloride. Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Spot the reaction mixture on a TLC plate and stain with Ninhydrin. The complete disappearance of the deep purple spot (primary amine) confirms 100% conversion to the amide. Do not proceed to Step 2 until this visual confirmation is achieved.

Step 2: CuAAC Click Chemistry (Alkyne Functionalization)

Causality: The CuAAC reaction requires copper in the +1 oxidation state. Because Cu(I) is thermodynamically unstable and prone to disproportionation or oxidation to Cu(II), we generate it in situ using copper(II) sulfate and an excess of sodium ascorbate as a sacrificial reductant[4].

  • Dissolve the isolated alkyne-intermediate from Step 1 and 1.1 eq of the target azide in a 1:1 mixture of tert-butanol and water.

  • Add 0.1 eq of CuSO₄·5H₂O. The solution will turn a distinct blue color, indicating the presence of Cu(II).

  • Add 0.2 eq of THPTA ligand. Causality: THPTA accelerates the reaction and protects the tertiary alcohol on the cyclobutane ring from copper-mediated oxidation[4].

  • Add 0.5 eq of freshly prepared Sodium Ascorbate solution.

  • Self-Validation Checkpoint: Upon the addition of sodium ascorbate, the reaction mixture must immediately transition from blue to pale yellow or colorless. This visual shift is a self-validating indicator that the active Cu(I) catalytic species has been successfully generated[4]. If the solution remains blue, the ascorbate has degraded, and fresh reductant must be added to prevent Glaser homocoupling.

  • Stir for 4 hours, then quench with EDTA to strip the copper catalyst from the final triazole product.

References[2] AiFChem Product Catalog. "2307738-76-5 | 3-amino-1-ethynylcyclobutan-1-ol hydrochloride". URL:https://www.aifchem.com/products/2307738-76-5[3] Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides". Chemical Society Reviews (PubMed Central). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3107455/[1] Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success". Journal of Medicinal Chemistry (PubMed Central). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2773685/[4] Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation". Angewandte Chemie (PubMed Central). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2822452/

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